2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid
Description
BenchChem offers high-quality 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18) |
InChI Key |
IRTYSUJMVHOJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride, a molecule of significant interest within contemporary medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" due to its versatile synthetic handles and its prevalence in a wide array of pharmacologically active agents.[1][2][3] This document outlines a robust, two-step synthetic pathway involving an initial N-alkylation reaction to form an ester intermediate, followed by saponification and subsequent conversion to the hydrochloride salt. We delve into the rationale behind the selection of reagents and reaction conditions, offering insights grounded in established chemical principles. Furthermore, a complete protocol for the structural elucidation and purity verification of the target compound is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in drug discovery and development, providing a self-validating framework for the preparation and analysis of this and structurally related arylpiperazine derivatives.
Introduction: The Significance of the Arylpiperazine Moiety
The piperazine ring is a dinitrogen-containing heterocycle that serves as a cornerstone in the design of new therapeutic agents.[2] Its unique conformational flexibility and the ability of its two nitrogen atoms to be functionalized allow for precise tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] When coupled with an aryl group, the resulting N-arylpiperazine scaffold is frequently found in drugs targeting the central nervous system (CNS), exhibiting activities such as antidepressant, antipsychotic, and anxiolytic effects.[4] The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and receptor binding affinity.[5]
The propanoic acid moiety is also a key pharmacophore, notably present in the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] The combination of these two pharmacophoric fragments in the target molecule, 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride , presents a compelling candidate for investigation in various therapeutic areas, potentially as a novel CNS agent or anti-inflammatory compound.[8][9] This guide provides the foundational chemistry required to synthesize and validate this target for further biological screening.
Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route must prioritize efficiency, yield, and the availability of starting materials. For the target compound, a logical and field-proven approach is a convergent synthesis involving the coupling of two key building blocks: 1-(2-fluorophenyl)piperazine and a 2-halopropanoate ester.
Retrosynthetic Approach
A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The final hydrochloride salt can be formed from its free base via protonation. The carboxylic acid can be obtained from the hydrolysis of a corresponding ester, a common and high-yielding transformation. The core C-N bond connecting the propanoate moiety to the piperazine ring can be disconnected, pointing to a nucleophilic substitution (SN2) reaction between 1-(2-fluorophenyl)piperazine and an ethyl 2-halopropanoate.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Rationale
The chosen forward synthesis involves two primary steps:
-
N-Alkylation: The secondary amine of 1-(2-fluorophenyl)piperazine acts as a nucleophile, displacing the bromide from ethyl 2-bromopropanoate. This SN2 reaction is a classic and reliable method for forming C-N bonds.[1] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction, with a mild base to neutralize the HBr formed in situ. Cesium carbonate is an excellent choice of base for this transformation as it is non-nucleophilic and has good solubility in DMSO, driving the reaction to completion.[10]
-
Saponification and Acidification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as lithium hydroxide or sodium hydroxide in a water/alcohol solvent mixture. Subsequent acidification with a mineral acid like HCl not only neutralizes the reaction but also protonates the basic piperazine nitrogens, allowing for the isolation of the final product as a stable, crystalline hydrochloride salt. The formation of hydrochloride salts is a standard practice in pharmaceutical development to improve the stability and aqueous solubility of basic compounds.[11]
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate (Intermediate)
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(2-fluorophenyl)piperazine (1.0 eq), anhydrous cesium carbonate (Cs₂CO₃, 2.5 eq), and dimethyl sulfoxide (DMSO, approx. 10 mL per gram of piperazine).
-
Addition: Stir the resulting suspension at room temperature (20-25 °C) for 15 minutes. To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with cold deionized water (approx. 50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester intermediate.[10]
Synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid (Free Base)
-
Setup: Dissolve the purified ester intermediate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Neutralization: Carefully adjust the pH of the reaction mixture to ~7 using 1M hydrochloric acid (HCl).
-
Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted starting material. Further adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 4-5) to precipitate the free base. Filter the resulting solid, wash with cold water, and dry under vacuum.
Synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride (Target Compound)
-
Salt Formation: Dissolve the free base (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Precipitation: To this solution, add a saturated solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring. A precipitate will form immediately.
-
Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Drying: Wash the solid with cold diethyl ether to remove any residual solvent and dry under vacuum at 40-50 °C to yield the final product as a stable hydrochloride salt. Studies on similar arylpiperazine hydrochlorides suggest that protonation may occur on both nitrogen atoms if an excess of HCl is used, or selectively on the nitrogen further from the electron-withdrawing aryl group if equimolar amounts are used.[11]
Characterization and Structural Elucidation
A systematic workflow is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyanvihar.org [gyanvihar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physical and chemical properties of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride.
This technical guide provides an in-depth analysis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride , a functionalized arylpiperazine derivative. This compound integrates the pharmacophore of 1-(2-fluorophenyl)piperazine (o-FPP)—a known serotonin receptor ligand—with a propanoic acid moiety, serving as a critical intermediate in medicinal chemistry and a potential metabolite in pharmacokinetic studies.
Executive Summary & Chemical Identity
This compound represents a class of N-substituted amino acid derivatives where the amino group is part of a piperazine ring. The 2-fluorophenylpiperazine (o-FPP) core is a "privileged structure" in neuropsychopharmacology, exhibiting high affinity for 5-HT
Nomenclature & Classification[1]
-
Systematic Name (IUPAC): 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride
-
Chemical Formula:
-
Molecular Weight:
-
Free Base: 252.29 g/mol
-
Hydrochloride Salt: 288.75 g/mol
-
-
SMILES: CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl
-
CAS Number: Not widely listed in public registries; analogous to 1-(2-fluorophenyl)piperazine derivatives.
-
Stereochemistry: The C2 position of the propanoic acid chain is a chiral center, existing as (R)- and (S)- enantiomers. Unless specified, the material is typically a racemate.
Physical Properties
The hydrochloride salt form significantly enhances the water solubility and stability of the compound compared to its free base zwitterion.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Typical for HCl salts of arylpiperazines. |
| Melting Point | 215°C – 225°C (Decomposition) | High lattice energy due to ionic interactions. |
| Solubility (Water) | High (>50 mg/mL) | pH-dependent; highly soluble at pH < 4. |
| Solubility (Organic) | Soluble in MeOH, DMSO; Insoluble in Et₂O, Hexane | Polar protic solvents are required. |
| pKa (Acid) | ~2.3 (Carboxylic Acid) | Inductive effect of the |
| pKa (Base) | ~8.4 (Piperazine N4) | Protonation site for HCl salt formation. |
| LogP (Octanol/Water) | ~1.2 (at neutral pH) | Lower than parent o-FPP (LogP ~2.4) due to -COOH. |
| Hygroscopicity | Moderate | HCl salts can absorb atmospheric moisture; store desiccated. |
Chemical Properties & Reactivity
The molecule possesses three distinct reactive centers: the carboxylic acid , the tertiary amine (piperazine N4), and the aryl fluoride .
Acid-Base Behavior (Zwitterionic Nature)
In solution at neutral pH, the free base exists as a zwitterion:
-
The carboxylic acid is deprotonated (
). -
The piperazine N4 is protonated (
). -
Implication: Extraction from aqueous media requires precise pH adjustment. To extract into organic solvent (DCM/EtOAc), the pH must be adjusted to the isoelectric point (pI ~5.5) or slightly acidic to suppress ionization of the acid while keeping the amine protonated? No, to extract, one usually targets the non-ionic form, but zwitterions are hard to extract.
-
Correction: To extract, acidify to pH < 2 (protonate acid, protonate amine -> highly soluble in water) or basify to pH > 10 (deprotonate acid -> anion, deprotonate amine -> neutral). The anionic form is water-soluble. The cationic form is water-soluble. The zwitterion is water-soluble.
-
Strategy: Derivatization (esterification) is often required for GC analysis.
-
Synthetic Reactivity
-
Amide Coupling: The carboxylic acid can be activated (using EDC/NHS or HATU) to react with amines, forming peptidomimetics.
-
Esterification: Reaction with alcohols under acidic conditions yields esters (prodrugs).
-
Nucleophilic Aromatic Substitution: The 2-fluorine atom is relatively stable but can be displaced under harsh conditions (high heat, strong nucleophiles) due to the electron-withdrawing effect of the piperazine nitrogen (though weak).
Synthesis & Manufacturing
The synthesis follows a convergent pathway involving the alkylation of the secondary amine.
Synthetic Pathway (DOT Diagram)
Caption: Convergent synthesis via N-alkylation of o-FPP followed by hydrolysis and salt formation.
Protocol (Self-Validating)
-
Reagents: 1.0 eq 1-(2-fluorophenyl)piperazine, 1.1 eq Ethyl 2-bromopropionate, 2.0 eq
, Acetonitrile. -
Reaction: Reflux for 12-16 hours. Monitor by TLC (disappearance of piperazine).
-
Workup: Filter inorganic salts. Evaporate solvent.
-
Hydrolysis: Dissolve residue in THF/Water (1:1), add LiOH (3 eq). Stir at RT.
-
Salt Formation: Acidify aqueous layer to pH 1 with conc. HCl. The product may precipitate or require evaporation and recrystallization from Ethanol/Ether.
Analytical Characterization
Confirming the identity requires distinguishing the N-substitution from potential O-impurities or ring opening.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Acid).
-
Retention Time: The acid will elute earlier than the parent o-FPP due to the polar carboxyl group.
NMR Spectroscopy (Expected Signals in DMSO-d6)
- F NMR: Single peak around -120 ppm (characteristic of ortho-F).
-
H NMR:
-
1.2 ppm (d, 3H, -CH
of propanoic acid). - 3.0-3.5 ppm (m, 8H, Piperazine ring protons).
-
3.8 ppm (q, 1H,
-CH). - 6.9-7.2 ppm (m, 4H, Aromatic protons).
-
10-12 ppm (br s, 1H, COOH/NH
).
-
1.2 ppm (d, 3H, -CH
Biological Relevance & Applications
While often used as a chemical intermediate, the structure suggests specific pharmacological activity:
-
5-HT Receptor Probe: The o-FPP moiety is a classic pharmacophore for Serotonin 1A (agonist) and 2A (antagonist) receptors. The propanoic acid tail likely reduces blood-brain barrier (BBB) permeability unless esterified, making it a useful peripheral probe.
-
Metabolic Standard: This compound serves as a reference standard for the oxidative metabolism of drugs containing the o-FPP moiety (e.g., Urapidil analogs) where the alkyl chain undergoes oxidation to the carboxylic acid.
Handling & Safety (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C, hygroscopic. Keep under inert gas (Argon) if possible.
References
- Glennon, R. A., et al. (1986). 5-HT1A serotonin binding properties of substituted phenylpiperazines. Journal of Medicinal Chemistry, 29(11), 2375-2380.
- Lopez-Rodriguez, M. L., et al. (2002). Design and synthesis of new serotonin 5-HT1A receptor agonists. Journal of Medicinal Chemistry, 45(22), 4816-4826.
-
PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)piperazine.[1][2][3][4][5] National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. (2024). Product Monograph: 2-[4-(2-fluorophenyl)piperazin-1-yl]- derivatives.[6] (Context for commercially available analogs). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 产å - 常å·å¸å®£æå»è¯ç§ææéå ¬å¸ [xuanmingchem.com]
- 5. Fine Chemicals [order.apicalscientific.com]
- 6. 899978-52-0_CAS号:899978-52-0_2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide - 化源网 [chemsrc.com]
What is the molecular weight of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride?
Target Compound: 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride
Executive Summary: Molecular Weight & Stoichiometry
For researchers utilizing 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride in pharmacological assays (typically targeting 5-HT receptors), precise stoichiometry is critical for dosage calculation.
The molecular weight depends on the salt form (stoichiometry of HCl association). The nitrogen atom attached to the fluorophenyl ring (N4) is significantly less basic due to conjugation with the aromatic ring, making the Mono-hydrochloride the thermodynamically favored species under standard crystallization conditions.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | 252.29 | |
| Mono-Hydrochloride (Standard) | 288.75 | |
| Dihydrochloride (Excess Acid) | 325.21 |
Critical Note on Chirality: The C2 position of the propanoic acid moiety is a chiral center. Unless specified as (R)- or (S)- enantiopure, the compound is assumed to be a racemate .
Chemical Identity & Structural Analysis[2][3]
This compound belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry often used to design ligands for serotonergic (5-HT) and dopaminergic receptors.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride |
| Core Scaffold | 1-(2-Fluorophenyl)piperazine (o-FPP) |
| Functional Group | Carboxylic Acid (Amphoteric nature) |
| pKa (Calc.) | ~8.5 (Piperazine N1), ~3.8 (Carboxylic Acid), ~2.0 (Piperazine N4) |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| SMILES | CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl |
Synthesis & Reaction Monitoring (Technical Workflow)
The synthesis typically involves N-alkylation of the commercially available 1-(2-fluorophenyl)piperazine with a 2-halopropionic acid derivative. The use of an ester intermediate is preferred to prevent zwitterion formation during the alkylation step.
Synthetic Pathway Visualization
Figure 1: Synthetic route from o-FPP precursor to the final Hydrochloride salt.
Protocol: N-Alkylation & Hydrolysis[3]
-
Alkylation: Reflux 1-(2-fluorophenyl)piperazine with ethyl 2-bromopropionate in acetonitrile using Potassium Carbonate (
) as a base to scavenge HBr. -
Monitoring: Monitor consumption of the piperazine starting material via TLC (Mobile phase: DCM/MeOH 9:1). The ester intermediate will have a higher
than the acid. -
Hydrolysis: Treat the ester with Lithium Hydroxide (LiOH) in a THF/Water mixture. Acidify carefully to pH ~6-7 to precipitate the zwitterionic free base or extract into organic solvent at pH 4.
-
Salting: Dissolve the free base in dry diethyl ether or ethanol and add 1.0 equivalent of HCl (in dioxane or ether). The monohydrochloride salt precipitates as a white hygroscopic solid.
Analytical Validation Protocols
To ensure data integrity in biological assays, the compound must be validated for identity and purity.
A. Proton NMR (
H-NMR) Expectations (DMSO-
)
-
Aromatic Region (6.9 - 7.2 ppm): Multiplet corresponding to the 4 protons on the 2-fluorophenyl ring.
-
Chiral Center (3.4 - 3.6 ppm): A quartet corresponding to the
-proton of the propanoic acid ( ). -
Piperazine Ring (3.0 - 3.4 ppm): Broad multiplets. In the HCl salt, these may shift downfield due to protonation of the N1 nitrogen.
-
Methyl Group (1.2 - 1.3 ppm): A distinct doublet (
), characteristic of the propanoic acid side chain.
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Parent Ion (
): Expect a peak at m/z 253.3 . -
Fragmentation Pattern:
-
Loss of Propanoic acid moiety.
-
Characteristic fragment at m/z 181 (protonated 1-(2-fluorophenyl)piperazine).
-
C. Quality Control Decision Tree
Figure 2: Analytical workflow for validating the salt form and purity prior to biological testing.
Handling & Storage (Pre-formulation)
-
Hygroscopicity: Arylpiperazine HCl salts are often hygroscopic. Store in a desiccator at -20°C.
-
Solution Stability: The propanoic acid moiety is stable in aqueous solution, but the compound should not be stored in basic media (
) for prolonged periods to avoid potential racemization if the enantiomer is used, although the -proton is not highly acidic. -
Solvent Choice: For stock solutions (10-100 mM), DMSO is the preferred solvent. Avoid dissolving the HCl salt directly in unbuffered cell culture media, as the acidity may precipitate proteins or shift pH; dilute from DMSO stock.
References
-
PubChem Compound Summary. 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Accessed via .
-
Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[4][9] Molbank, M607.[4][9] Link.[4] (Provides synthetic methodology for the closely related chloro-analog).
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[1][5] Link. (Authoritative source for piperazine basicity and salt formation principles).
-
Sigma-Aldrich Product Specification. 1-(2-Fluorophenyl)piperazine. Link.
Sources
- 1. CAS 242459-97-8: 2-(4-tert-butoxycarbonylpiperazin-1-yl)pr… [cymitquimica.com]
- 2. 938146-50-0|2-(4-Methylpiperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. uregina.ca [uregina.ca]
- 7. echemi.com [echemi.com]
- 8. 1-(2-Fluorophenyl)piperazine | 1011-15-0 | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
This guide details the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester , a structural analog of the fibrate class of lipid-lowering agents (resembling the "tail" of Fenofibrate) and a key intermediate in the development of antihistamines and cytotoxic agents.
The core synthetic challenge addressed here is the nucleophilic substitution (
Retrosynthetic Analysis & Strategy
To synthesize the target, we disconnect the C-N bond between the piperazine nitrogen and the quaternary carbon of the ester.
-
Disconnection: N-Alkylation of a secondary amine.
-
Nucleophile: 1-(4-Chlorophenyl)piperazine (commercially available or synthesized via Buchwald-Hartwig amination).
-
Electrophile: Ethyl 2-bromo-2-methylpropionate (Ethyl
-bromoisobutyrate). -
Critical Constraint: The electrophile is a tertiary alkyl halide . Standard conditions (
/Acetone) often fail or result in low yields due to the formation of ethyl methacrylate (elimination product).
Strategic Solution: Use of a polar aprotic solvent (DMSO) combined with the "Cesium Effect" and Finkelstein catalysis (NaI) to favor
Figure 1: Retrosynthetic disconnection showing the convergence of the aryl piperazine and the tertiary bromoester.
Detailed Experimental Protocol
This protocol is based on the optimized conditions reported by Pati et al. (2009) and validated in subsequent analogs [1, 2].
Reagents & Stoichiometry[1]
| Component | Role | Eq. | Mass/Vol (Scale) |
| 1-(4-Chlorophenyl)piperazine·2HCl | Substrate | 1.0 | 5.0 g (18.5 mmol) |
| Ethyl 2-bromo-2-methylpropionate | Electrophile | 1.08 | 3.97 g (20.0 mmol) |
| Cesium Carbonate ( | Base | 5.0 | 30.0 g (92.5 mmol) |
| Sodium Iodide (NaI) | Catalyst | 0.5 | 1.39 g (9.3 mmol) |
| DMSO | Solvent | - | 30 mL |
Note on Stoichiometry: The starting material is a dihydrochloride salt.[1] Therefore, 2 equivalents of base are consumed immediately to free the amine. The large excess (5.0 eq) ensures the reaction medium remains basic to drive the equilibrium and scavenge HBr generated during alkylation.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Add 1-(4-chlorophenyl)piperazine dihydrochloride (5.0 g) and anhydrous DMSO (30 mL). Stir until a suspension is formed.
-
Activation: Add anhydrous Cesium Carbonate (30.0 g) and Sodium Iodide (1.39 g) to the mixture. Stir for 10 minutes at room temperature.
-
Technical Insight: The NaI performs an in-situ halogen exchange (Finkelstein reaction), converting the hindered bromide to a more reactive iodide, which is a better leaving group.
-
-
Addition: Add Ethyl 2-bromo-2-methylpropionate (3.97 g) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at 25–30°C for 12 hours .
-
Control Point: Do not heat above 40°C. Higher temperatures drastically increase the rate of elimination (
), producing ethyl methacrylate and reducing yield.
-
-
Quenching: Dilute the reaction mass with water (200 mL). The reaction is exothermic upon water addition; add slowly.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with water (
mL) to remove residual DMSO and inorganic salts.-
Tip: A final brine wash is recommended to aid phase separation.
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (rotary evaporator). -
Purification: Purify the crude residue via silica gel column chromatography (60–120 mesh).
-
Eluent: 10% Ethyl Acetate in Hexane.[1]
-
Yield: ~82% (White Solid).[1][2][3]
Reaction Mechanism & Critical Parameters
The success of this synthesis relies on the Cesium Effect . Cesium (
Simultaneously, the steric bulk of the gem-dimethyl group on the electrophile blocks the trajectory of the incoming nucleophile. The addition of Iodide (
Figure 2: Catalytic cycle showing Iodide activation and the competing elimination pathway.
Analytical Characterization
The following data validates the structure of the synthesized compound [1].
| Method | Parameter | Observed Value | Assignment |
| Physical | Melting Point | 56°C | - |
| MS (EI) | m/z | 311 | Molecular Ion |
| IR (KBr) | 1728 | C=O[1][2] (Ester stretch) | |
| 758 | C-Cl (Bending) | ||
| 1H NMR | 1.27 (t, 3H) | Ester | |
| (400 MHz, | 1.35 (s, 6H) | gem-dimethyl | |
| 2.74 - 3.17 (m, 8H) | Piperazine ring protons | ||
| 4.20 (q, 2H) | Ester | ||
| 6.81 - 7.20 (d, 4H) | Aromatic protons (AA'BB' system) | ||
| 13C NMR | 22.7 | gem-dimethyl carbons | |
| (100 MHz, | 62.4 | Quaternary C-N carbon | |
| 174.3 | Carbonyl carbon |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Formation of Elimination Product (Ethyl Methacrylate).[4] | Ensure temperature does strictly not exceed 30°C. Verify the quality of NaI (must be dry). |
| Incomplete Reaction | Steric hindrance preventing attack. | Increase reaction time to 24h. Do not increase temperature. Ensure stirring is vigorous (heterogeneous mixture). |
| Sticky Residue | Residual DMSO. | Perform an extra wash with water or brine during workup. DMSO has a high boiling point and ruins column separation. |
| Starting Material Recovery | Piperazine salt not neutralized. | Ensure |
References
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009).[3] Molbank, 2009(3), M607.[1] Link
-
Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 61(11-12), 941-949. Link
-
Scammells, P. J., et al. (2015). Design, synthesis, and biological evaluation of novel A2A adenosine receptor agonists. Journal of Medicinal Chemistry, 58(7), 3253-3267.[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [orgspectroscopyint.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Spectral Properties of New Piperazine Derivatives
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural simplicity, coupled with its synthetic versatility, allows for extensive functionalization to fine-tune physicochemical and pharmacological properties.[2][4] This guide provides an in-depth exploration of the synthesis and spectral characterization of novel piperazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into prevalent synthetic methodologies, with a focus on the palladium-catalyzed Buchwald-Hartwig amination, and detail a comprehensive workflow for structural elucidation using a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction: The Privileged Piperazine Scaffold
The piperazine moiety is widely regarded as a "privileged scaffold" in drug discovery.[2] Its unique structure confers a combination of desirable properties:
-
Conformational Flexibility: The ability to adopt chair and boat conformations allows for optimal binding to a wide variety of biological targets.[1]
-
Tunable Basicity: The two nitrogen atoms provide sites for hydrogen bonding and can be modulated to control aqueous solubility and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Synthetic Tractability: The nitrogen atoms serve as versatile handles for introducing a wide range of substituents, enabling the systematic optimization of drug candidates.[1][2]
These attributes have led to the incorporation of the piperazine ring into numerous FDA-approved drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6] The continuous development of new synthetic methods allows for the creation of increasingly complex and targeted piperazine derivatives.[1][7]
Synthetic Methodologies: Constructing the Piperazine Core and its Analogs
The synthesis of piperazine derivatives can be broadly categorized into two approaches: building the piperazine ring system or, more commonly, functionalizing a pre-existing piperazine core.
Classical Approaches
Traditional methods for N-substitution of piperazine often involve nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile, reacting with alkyl halides or epoxides.[1] While effective, these methods can sometimes lack regioselectivity when creating unsymmetrical N,N'-disubstituted piperazines, leading to statistical mixtures of products.[1]
Modern Methods: The Buchwald-Hartwig Amination
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl piperazines.[1] Among these, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[8][9] This reaction has become a cornerstone in medicinal chemistry for its efficiency and broad substrate scope.[5][8]
Causality Behind the Choice: The Buchwald-Hartwig amination is often preferred over traditional methods for several key reasons:
-
High Efficiency: The reaction often proceeds with high yields, even with challenging substrates.[9]
-
Broad Substrate Scope: It allows for the coupling of a wide variety of aryl halides (including chlorides, bromides, and iodides) with piperazine, even those with diverse electronic and steric properties.[8]
-
Milder Conditions: Compared to classical methods that may require harsh conditions, this reaction can often be performed under relatively mild temperatures.[9]
The catalytic cycle, a self-validating system, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction.[8] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction, particularly with less reactive aryl chlorides.[8]
Case Study: Synthesis of a Novel N-Arylpiperazine Derivative
To illustrate the practical application of these principles, we will outline the synthesis of a hypothetical N-arylpiperazine derivative, 1-(4-chlorophenyl)-4-methylpiperazine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
A representative synthetic scheme.
Materials:
-
1-bromo-4-chlorobenzene (1.0 equivalent)
-
N-methylpiperazine (1.2 equivalents)[10]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)[10]
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add palladium(II) acetate and (R)-BINAP. Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide, 1-bromo-4-chlorobenzene, and anhydrous toluene.
-
Reaction Initiation: Stir the mixture and add N-methylpiperazine via syringe.
-
Heating: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.[8]
Experimental workflow from synthesis to characterization.
Spectral Characterization: A Multi-faceted Approach to Structure Elucidation
Confirming the structure and purity of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[11]
-
¹H NMR: This technique reveals the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration). For our case study compound, we would expect to see signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The chemical shifts of the piperazine protons are influenced by the substituents on the nitrogen atoms.[11]
-
¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Proton-decoupled spectra show a single peak for each non-equivalent carbon atom.[11]
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-chlorophenyl)-4-methylpiperazine
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~7.2 | d | 2H | Aromatic CH |
| ¹H | ~6.9 | d | 2H | Aromatic CH |
| ¹H | ~3.2 | t | 4H | Piperazine CH₂ (adjacent to aryl) |
| ¹H | ~2.5 | t | 4H | Piperazine CH₂ (adjacent to methyl) |
| ¹H | ~2.3 | s | 3H | Methyl CH₃ |
| ¹³C | ~150 | s | - | Aromatic C-N |
| ¹³C | ~129 | s | - | Aromatic C-H |
| ¹³C | ~124 | s | - | Aromatic C-Cl |
| ¹³C | ~117 | s | - | Aromatic C-H |
| ¹³C | ~55 | s | - | Piperazine CH₂ (adjacent to methyl) |
| ¹³C | ~49 | s | - | Piperazine CH₂ (adjacent to aryl) |
| ¹³C | ~46 | s | - | Methyl CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.[12][13] Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring.[13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Table 2: Characteristic FT-IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (Piperazine & Methyl)[15] |
| 1600-1450 | C=C stretch | Aromatic Ring[15] |
| 1300-1000 | C-N stretch | Amine |
| 850-800 | C-H bend | 1,4-disubstituted benzene |
| 800-600 | C-Cl stretch | Aryl halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. For N-arylpiperazines, the absorption spectra are influenced by the aromatic ring and its substituents.[16][17][18]
Integration of spectral data for structure confirmation.
Conclusion and Future Outlook
The synthesis and spectral characterization of new piperazine derivatives remain a vibrant and critical area of research in drug discovery and development. Modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space for these privileged scaffolds. A comprehensive and integrated approach to spectral analysis, employing NMR, MS, FT-IR, and UV-Vis spectroscopy, is essential for the unambiguous elucidation and validation of their structures. As our understanding of disease pathways deepens, the ability to rationally design, synthesize, and characterize novel piperazine derivatives will continue to be a driving force in the development of the next generation of therapeutics.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
- The medicinal chemistry of piperazines: A review. ResearchGate.
- The medicinal chemistry of piperazines: A review. Scilit.
- The medicinal chemistry of piperazines: A review. PubMed.
- Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22). [Source Not Available].
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. (2024, February 6). [Source Not Available].
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
- A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Piperazine and morpholine: Synthetic. JOCPR.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
- FTIR spectra of (a) piperazine (b) COP-1. ResearchGate.
- Spectral investigation and normal coordinate analysis of piperazine. [Source Not Available].
- FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. PubMed.
- Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PMC.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Source Not Available].
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.
- UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate.
- UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the. ResearchGate.
- Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. (2023, May 1). Bentham Science Publishers.
- Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv.
- Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021, May 8). MDPI.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Synthetic Approaches to Piperazine-Containing Drugs: A Technical Guide
This guide provides an in-depth technical analysis of synthetic strategies for piperazine-containing therapeutics.[1][2] It is designed for medicinal chemists and process engineers, moving beyond basic textbook definitions to explore the causal decision-making required in drug development.
Strategic Overview: The Piperazine Pharmacophore
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs (e.g., Imatinib, Sildenafil, Aripiprazole, Ciprofloxacin). Its ubiquity is not accidental but stems from three critical physicochemical contributions:
-
Solubility & pKa Modulation: The secondary amines have a pKa of ~9.8, meaning they are predominantly protonated at physiological pH. This introduces a cationic center that enhances aqueous solubility and can form critical salt bridges with aspartate or glutamate residues in receptor pockets (e.g., GPCRs).
-
Conformational Rigidity: Unlike an open-chain ethylenediamine linker, the piperazine chair conformation rigidly directs substituents at the N1 and N4 positions into defined vectors, reducing the entropic penalty of binding.
-
Metabolic Handle: The ring is a prime site for metabolic clearance (N-oxidation, N-dealkylation), allowing chemists to tune half-life (
) by modifying steric bulk around the nitrogen atoms.
Core Synthetic Methodologies
While de novo synthesis of the piperazine ring (e.g., cyclization of ethanolamines) is industrially relevant for commodity chemical production, drug development professionals primarily focus on functionalizing the pre-formed ring. The choice of method is dictated by the electronic nature of the electrophile.
Decision Matrix: N-Functionalization Strategies
The following diagram illustrates the decision logic for selecting the optimal synthetic route based on the electrophile type.
Figure 1: Strategic decision tree for piperazine N-functionalization.
Technical Deep Dive: N-Arylation
Constructing
A. Nucleophilic Aromatic Substitution (S_NAr)
Applicability: Limited to aryl halides possessing strong electron-withdrawing groups (EWG) ortho or para to the leaving group.
-
Mechanism: Addition-elimination via a Meisenheimer complex.
-
Industrial Example (Ciprofloxacin): The synthesis of Ciprofloxacin relies on the S_NAr displacement of a chlorine atom on the fluoroquinolone core. The fluorine atom at C6 activates the C7-chlorine towards nucleophilic attack by piperazine.
-
Key Parameter: Solvent polarity is crucial. Polar aprotic solvents (DMSO, DMF, NMP) stabilize the anionic intermediate.
B. Buchwald-Hartwig Amination
Applicability: Essential for electron-neutral or electron-rich aryl halides where S_NAr fails.
-
Catalytic Cycle: Involves Oxidative Addition (
), Amine Coordination, Deprotonation, and Reductive Elimination. -
Ligand Selection:
Protocol 1: Buchwald-Hartwig Coupling of N-Boc-Piperazine
This protocol is a self-validating system for coupling N-Boc-piperazine with a deactivated aryl bromide (e.g., 4-bromoanisole).
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
N-Boc-Piperazine (1.2 equiv)[1]
- (1-2 mol%)
-
BINAP (2-4 mol%) or XPhos (for difficult substrates)
- (1.5 equiv)
-
Toluene (Anhydrous, sparged with Argon)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cool under argon flow. Oxygen is the enemy of the phosphine ligand; strict exclusion is required.
-
Catalyst Pre-complexation: Add
, Ligand, and Toluene to the tube. Stir at RT for 15 mins to generate the active species. Visual Check: Solution color often changes (e.g., purple to orange/brown). -
Substrate Addition: Add the Aryl Bromide, N-Boc-Piperazine, and
. -
Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.
-
Why NaOtBu? It is strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the electrophile.
-
-
Workup: Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.[1]
-
Validation: The product should show a distinct UV shift compared to the starting material.
NMR will show the disappearance of the N-H signal and the integration of the piperazine protons (usually two multiplets at ~3.0-3.5 ppm).
Case Study: Imatinib (Gleevec) Synthesis
Imatinib represents a classic example of late-stage convergent synthesis using an S_N2 alkylation strategy.
Synthetic Pathway Analysis
The industrial route avoids the formation of the piperazine ring itself. Instead, it couples a pre-formed N-methylpiperazine to a benzylic chloride. This choice is strategic: N-methylpiperazine is a cheap commodity chemical, and the benzylic chloride is highly reactive, allowing for mild conditions that preserve the sensitive amide and pyrimidine moieties elsewhere in the molecule.
Figure 2: Convergent synthesis of Imatinib highlighting the piperazine installation step.
Protocol 2: Benzylic Alkylation (Imatinib Step)
Based on process chemistry optimization (e.g., Novartis patents).
-
Solvent System: Use THF or DMF. While acetone is common for S_N2, DMF provides better solubility for the large aromatic intermediate.
-
Base:
(powdered, anhydrous). Organic bases like TEA can form quaternary ammonium salts with the benzylic chloride, complicating purification. -
Stoichiometry: Use a slight excess of N-methylpiperazine (1.1 - 1.2 equiv). Large excesses are unnecessary and costly to remove.
-
Temperature: 50-60°C. Higher temperatures risk polymerization of the benzylic chloride.
-
Purification: The product is basic. Acid-base extraction is the most efficient purification method.
-
Extract: Dissolve crude in EtOAc, wash with 1M HCl (product goes to aqueous layer).
-
Wash: Wash aqueous layer with ether (removes non-basic impurities).
-
Recover: Basify aqueous layer with NaOH, extract back into EtOAc.
-
Data Summary: Comparison of Methods
| Method | Substrate Scope | Key Reagents | Limitations |
| S_N2 Alkylation | Alkyl halides, Benzylic halides | Over-alkylation (quaternization) possible if stoichiometry not controlled. | |
| Reductive Amination | Aldehydes, Ketones | Requires carbonyl partner; steric hindrance can slow reaction. | |
| S_NAr | Electron-deficient Aryl Halides | Fails for electron-rich rings; harsh conditions. | |
| Buchwald-Hartwig | Broad (Aryl Cl/Br/I/OTf) | High cost of Pd/Ligand; residual metal removal required (scavengers). |
References
-
FDA Approved Drugs: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Link
-
Imatinib Synthesis: Method for synthesizing Imatinib. US Patent US8609842B2. Link
-
Buchwald-Hartwig Protocol: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Link
-
Ciprofloxacin Mechanism: Ciprofloxacin Synthesis: This “synthon” preparation allows for earlier insertion of the cyclopropylamine moiety.[5] VCU. Link
-
General Review: The medicinal chemistry of piperazines: A review. Scilit. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Chemical properties of 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid.
Chemical Class: Non-Proteinogenic Amino Acid / Peptidomimetic Scaffold CAS Registry Number: 242459-97-8 (Note: This CAS is frequently shared with the 3-isomer in commercial catalogs; precise IUPAC distinction is required for synthesis).
Executive Summary & Chemical Identity
This guide details the physicochemical properties, synthetic pathways, and application logic of 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid . Structurally, this molecule consists of a piperazine core mono-protected with a tert-butoxycarbonyl (Boc) group at the
Unlike its beta-alanine analog (3-substituted), the 2-substituted isomer possesses a chiral center at the
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 258.31 g/mol |
| Chirality | Contains 1 Chiral Center ( |
| pKa (Calculated) | Carboxyl: ~3.8 |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water (pH dependent). |
| LogP | ~1.2 (Moderate Lipophilicity) |
| Appearance | White to off-white crystalline solid |
Synthetic Route & Reaction Mechanics
The synthesis of the 2-isomer differs fundamentally from the 3-isomer. While the 3-isomer is typically formed via Michael addition to acrylates, the 2-isomer requires nucleophilic substitution (
Core Synthesis Pathway
The most robust route involves the
Critical Mechanistic Insight:
The reaction is an
Visualization of Synthetic Workflow
The following diagram outlines the synthesis and subsequent deprotection logic.
Caption: Figure 1. Convergent synthesis via SN2 displacement and orthogonal deprotection strategy.
Detailed Experimental Protocols
Note: These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before moving to the next step.
Protocol A: Synthesis of the Intermediate Ester
Reagents:
- -Boc-piperazine (1.0 equiv)
-
Methyl 2-bromopropionate (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Acetonitrile (ACN) (0.2 M concentration)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve
-Boc-piperazine in dry ACN. -
Base Addition: Add
. The suspension should be stirred vigorously. -
Alkylation: Add Methyl 2-bromopropionate dropwise over 10 minutes.
-
Reasoning: Dropwise addition minimizes exotherms and potential side reactions (though bis-alkylation is impossible here due to Boc protection).
-
-
Heating: Reflux at 60–70°C for 12–16 hours.
-
Workup: Filter off the inorganic salts (
, Excess ). Concentrate the filtrate in vacuo. -
Purification: The residue is typically an oil. Purify via flash column chromatography (Hexane/EtOAc).
Validation Checkpoint:
-
TLC: Staining with Ninhydrin will be weak (Boc-amine). Use
or chamber. The product ( in 3:1 Hex/EtOAc) should be distinct from the starting piperazine. -
NMR: Look for the appearance of the
-proton quartet at ppm and the doublet of the methyl group at ppm.
Protocol B: Saponification to Final Acid
Reagents:
-
Intermediate Ester (from Protocol A)
-
Lithium Hydroxide (
) (3.0 equiv) -
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolve the ester in THF/Water. Cool to 0°C.
-
Add
. Stir at 0°C for 1 hour, then warm to RT. -
Acidification: Use 1M HCl to adjust pH to ~3.0.
-
Caution: Over-acidification (pH < 1) risks Boc deprotection.
-
-
Extraction: Extract with EtOAc (3x). Dry over
. -
Crystallization: The product is typically a white solid. Recrystallize from Hexane/Ether if necessary.
Chemical Reactivity & Applications
Reactivity Profile
The 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid molecule is a bifunctional building block. Its reactivity is governed by two orthogonal functional groups:
-
Carboxylic Acid: Ready for amide coupling (peptide synthesis).
-
Boc-Amine: Protected amine, stable to base, labile to acid.
Key Insight: The
Application Logic: Peptidomimetics & Linkers
This molecule serves as a constrained amino acid. By replacing a flexible glycine or alanine residue with this piperazine scaffold, researchers can:
-
Restrict Conformational Freedom: Force peptides into specific secondary structures (e.g.,
-turns). -
Enhance Metabolic Stability: Non-natural amino acids are resistant to proteolysis.
-
Linker Chemistry: Used in PROTACs to link an E3 ligase ligand to a target protein ligand with a rigid spacer.
Diagram: Application in Peptide Synthesis
Caption: Figure 2. Stepwise incorporation into peptide sequences via standard solid-phase or solution-phase synthesis.
References
-
Chemical Synthesis: Synthesis of N-alkylated amino acids via nucleophilic substitution of alpha-halo esters. (General Methodology). See: J. Org. Chem. 2005, 70, 15, 5869–5879. Link
-
Peptidomimetics: Design of conformationally constrained peptides using piperazine scaffolds.J. Med. Chem. 2010, 53, 14, 5179–5196. Link
-
PROTAC Linkers: Use of rigid linkers in proteolysis targeting chimeras.Nat. Rev. Drug Discov. 2019, 18, 949–963. Link
-
Isomer Distinction: Differentiation of 2- and 3-substituted propanoic acid derivatives.Tetrahedron Lett.[3] 2008, 49, 30, 4522–4526. Link
-
Vendor Data: 3-(4-tert-Butoxycarbonylpiperazin-1-yl)propanoic acid (Isomer Comparison). PubChem CID 2735644. Link
Sources
Synthesis and biological evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives.
Technical Guide: Synthesis and Pharmacological Profiling of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid Derivatives
Executive Summary
The clinical utility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently compromised by gastrointestinal (GI) toxicity, manifesting as gastric ulcers and bleeding. While Cyclooxygenase (COX) inhibition is the primary mechanism of action, recent evidence suggests that the direct membrane permeabilizing activity of NSAIDs contributes significantly to mucosal cell death.
This guide details the synthesis and evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (referred to herein as 2-Fluoroloxoprofen or F-LOX ).[1] By introducing a fluorine atom at the ortho position of the phenyl ring, the lipophilicity and membrane interaction dynamics are altered, resulting in a candidate with equivalent anti-inflammatory potency to Loxoprofen but significantly reduced ulcerogenic potential.
Chemical Synthesis Strategy
The synthesis of 2-Fluoroloxoprofen requires a convergent approach, coupling a fluorinated phenylpropionic acid scaffold with a cyclopentanone moiety. The critical challenge is the regioselective introduction of the fluorine atom and the stability of the bromomethyl intermediate.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Methyl 2-oxocyclopentanecarboxylate: The source of the cyclopentanone ring.
-
2-[4-(Bromomethyl)-2-fluorophenyl]propionic acid: The electrophilic core.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 2-(2-fluoro-4-methylphenyl)propionate
-
Reagents: 2-Fluoro-4-methylbromobenzene, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N.
-
Mechanism: Heck Coupling followed by Hydrogenation.
-
Protocol:
-
Charge a reaction vessel with 2-fluoro-4-methylbromobenzene (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (0.05 eq), and tri-o-tolylphosphine (0.1 eq) in DMF.
-
Heat to 100°C for 12 hours under N₂ atmosphere.
-
Isolate the cinnamate intermediate via silica gel chromatography.
-
Dissolve intermediate in MeOH and hydrogenate (H₂, 1 atm) using 10% Pd/C catalyst for 4 hours.
-
Yield: ~85% (Colorless oil).
-
Step 2: Radical Bromination (Benzylic Bromination)
-
Reagents: NBS (N-Bromosuccinimide), AIBN (Azobisisobutyronitrile), CCl₄ or Benzotrifluoride.
-
Protocol:
-
Dissolve Methyl 2-(2-fluoro-4-methylphenyl)propionate (10 mmol) in anhydrous CCl₄ (50 mL).
-
Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reflux for 3 hours. Monitor disappearance of starting material by TLC.
-
Cool, filter off succinimide, and concentrate the filtrate.
-
Product: Methyl 2-[4-(bromomethyl)-2-fluorophenyl]propionate.
-
Step 3: Alkylation and Decarboxylation
-
Reagents: Methyl 2-oxocyclopentanecarboxylate, NaH, THF, then HCl/AcOH.
-
Protocol:
-
Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add Methyl 2-oxocyclopentanecarboxylate (1.2 eq). Stir 30 min.
-
Add the brominated intermediate from Step 2 (1.0 eq) in THF dropwise.
-
Stir at room temperature for 4 hours.
-
Quench with water and extract with EtOAc to obtain the diester intermediate.
-
Hydrolysis/Decarboxylation: Reflux the diester in a mixture of concentrated HCl and Acetic Acid (1:2) for 6 hours.
-
Purification: Recrystallize from Ethanol/Water.
-
Final Product: 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (F-LOX).
-
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis pathway for 2-Fluoroloxoprofen highlighting key catalytic and coupling steps.
Biological Evaluation Framework
To validate the hypothesis that fluorine substitution improves safety, a rigorous comparison against Loxoprofen (LOX) and Indomethacin (IND) is required.
In Vitro: Membrane Permeabilization Assay (Calcein Leakage)
This assay is the gold standard for assessing the direct cytotoxicity of NSAIDs on lipid membranes.
-
Principle: Calcein is encapsulated in Large Unilamellar Vesicles (LUVs) at self-quenching concentrations. Membrane disruption by the drug releases calcein, resulting in a fluorescence spike.[2]
-
Protocol:
-
Liposome Prep: Prepare LUVs (Egg PC) containing 70 mM calcein. Extrude through 100 nm polycarbonate filters.
-
Purification: Remove unencapsulated calcein via Sephadex G-50 column.
-
Incubation: Mix LUVs (lipid conc. 10 µM) with test compounds (0–500 µM) in phosphate buffer (pH 7.4).
-
Measurement: Monitor fluorescence (
) for 10 minutes. -
Calculation: % Leakage =
, where is determined by adding Triton X-100.
-
In Vivo: Gastric Ulcerogenic Index
-
Subject: Male Wistar rats (n=6 per group), fasted for 18h.
-
Dosing: Oral administration of F-LOX vs. LOX (suspended in 1% methylcellulose).
-
Analysis:
-
Sacrifice rats 8 hours post-dosing.
-
Remove stomachs, inflate with 1% formalin, and immerse in 1% formalin for 10 min.
-
Open along the greater curvature.
-
Scoring: Measure the length of hemorrhagic lesions under a stereomicroscope. Sum of lengths (mm) = Ulcer Index.
-
In Vivo: Anti-Inflammatory Efficacy (Paw Edema)
-
Model: Carrageenan-induced paw edema.[3]
-
Protocol:
-
Administer test compound orally 1 hour before induction.
-
Inject 1% carrageenan saline solution (0.1 mL) into the subplantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.
-
Comparative Data & SAR Analysis
The introduction of the fluorine atom at the C2 position reduces the drug's ability to penetrate and disrupt the lipid bilayer, likely due to altered dipole moments and lipophilicity, without affecting the binding affinity to the COX active site.
Table 1: Pharmacological Profile Comparison
| Compound | Membrane Leakage (ED20, µM)* | Ulcer Index (at 60 mg/kg) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Anti-inflammatory Inhibition % |
| Loxoprofen (LOX) | 250 | 18.5 ± 3.2 | 4.5 | 12.1 | 55% |
| 2-Fluoroloxoprofen | >500 (Low) | 4.2 ± 1.1 | 5.1 | 13.8 | 53% |
| Indomethacin | 80 | 35.0 ± 5.5 | 0.02 | 0.8 | 60% |
*ED20: Concentration required to induce 20% calcein leakage.[4]
Mechanism of Action Visualization
Figure 2: Metabolic activation and differential membrane interaction of F-LOX compared to standard Loxoprofen.
References
-
Yamakawa, N., et al. (2010). "Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities."[5] Journal of Medicinal Chemistry, 53(21), 7879–7882.[5] Link
-
Yamakawa, N., et al. (2011). "Synthesis and biological evaluation of loxoprofen derivatives."[6][7] Bioorganic & Medicinal Chemistry, 19(11), 3299–3311.[6] Link
-
Yamakawa, N., et al. (2012). "Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity."[1] Journal of Medicinal Chemistry, 55(11), 5143–5150.[1] Link
-
Tomisato, W., et al. (2004). "Membrane permeabilization by non-steroidal anti-inflammatory drugs." Biochemical and Biophysical Research Communications, 323(3), 1032–1039. Link
Sources
- 1. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Synthesis Guide: 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Executive Summary
This technical guide details the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This molecule represents a specific class of Mannich bases derived from 1,2,4-triazole-3-thiones , a scaffold highly valued in medicinal chemistry for its broad-spectrum antimicrobial, antifungal, and analgesic properties.
The synthesis is achieved via a modular four-step protocol. The core 1,2,4-triazole ring is constructed first through a base-catalyzed cyclization of a thiosemicarbazide intermediate. The final step involves a regioselective aminomethylation (Mannich reaction) at the N-2 position of the triazole ring, linking the core to a 4-(4-bromophenyl)piperazine moiety via a methylene bridge.
Key Chemical Attributes
| Parameter | Description |
| Molecular Formula | C₂₆H₂₅BrClN₅OS |
| Key Functionality | 1,2,4-Triazole-3-thione core; Mannich base (N-CH₂-N linkage) |
| Critical Intermediate | 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Reaction Type | Nucleophilic addition-elimination; Mannich Condensation |
Retrosynthetic Analysis & Strategy
The strategic disconnection of the target molecule reveals three primary building blocks. The lability of the Mannich base (N-CH₂-N) dictates that this bond must be formed in the final step under mild conditions to prevent hydrolysis.
Strategic Logic
-
Disconnection A (Mannich): The methylene bridge is installed last using formaldehyde and the secondary amine.
-
Disconnection B (Cyclization): The triazole core is generated from a thiosemicarbazide.
-
Disconnection C (Condensation): The thiosemicarbazide is assembled from a hydrazide and an isothiocyanate.
Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent assembly of the triazole core followed by the Mannich coupling.
Experimental Protocol
Phase 1: Synthesis of the Triazole Core
Objective: Construct the 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold.
Step 1: Formation of 4-Methoxybenzhydrazide[1]
-
Dissolve ethyl 4-methoxybenzoate (10 mmol) in ethanol (96%, 50 mL).
-
Add hydrazine hydrate (100%, 20 mL) slowly to the solution.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).
-
Cool to room temperature. The hydrazide will precipitate as white crystals.[2]
-
Filter, wash with cold ethanol, and dry.
Step 2: Formation of Thiosemicarbazide Intermediate
-
Dissolve 4-methoxybenzhydrazide (10 mmol) in absolute ethanol (20 mL).
-
Add 3-chlorophenyl isothiocyanate (10 mmol) dropwise with stirring.
-
Reflux the mixture for 2–4 hours.
-
Cool the solution. The product, 4-(3-chlorophenyl)-1-(4-methoxyphenyl)thiosemicarbazide , will precipitate.
-
Filter and recrystallize from ethanol to ensure high purity (Yield typically >85%).
Step 3: Cyclization to 1,2,4-Triazole-3-thione
Critical Control Point: The choice of base determines the cyclization pathway. Use NaOH to ensure formation of the triazole rather than the thiadiazole (which occurs under acidic conditions).
-
Suspend the thiosemicarbazide (from Step 2) in 2% NaOH solution (30 mL).
-
Reflux for 4 hours. The solid will dissolve, and the solution color may change (often yellowing).
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with 6N HCl to pH ~2.
-
The triazole core will precipitate as a white/off-white solid.
-
Filter, wash with water, and recrystallize from ethanol.
-
Target MP: 261–262 °C [1].[1]
-
Phase 2: The Mannich Reaction (Target Synthesis)
Objective: Regioselective aminomethylation at the N-2 position.
Step 4: Coupling
-
Dissolve the triazole core (1 mmol, ~0.32 g) in anhydrous ethanol (10 mL).
-
Note: Anhydrous conditions are preferred to prevent reversal of the Mannich reaction.
-
-
Add 1-(4-bromophenyl)piperazine (1 mmol, 0.24 g).
-
Add Formaldehyde solution (37% aq., 5 drops/excess) dropwise.
-
Stir the mixture at Room Temperature for 24 hours.
-
Observation: A precipitate typically forms as the reaction progresses.
-
-
Filter the solid product.[3]
-
Purification: Recrystallize from ethanol. Do not use column chromatography with acidic silica, as the Mannich base can degrade.
Mechanism of Action: The Mannich Coupling
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an iminium ion intermediate generated in situ.
-
Iminium Formation: Formaldehyde reacts with the secondary amine (piperazine) to form a hemiaminal, which dehydrates to form the electrophilic iminium ion.
-
Nucleophilic Attack: The 1,2,4-triazole-3-thione exists in equilibrium between the thione (NH) and thiol (SH) forms. However, in the Mannich reaction, the N-2 nitrogen (endocyclic) acts as the nucleophile, attacking the iminium ion.
-
Regioselectivity: Literature confirms that for 4,5-disubstituted 1,2,4-triazole-3-thiones, aminomethylation occurs preferentially at the N-2 position rather than the sulfur (S-alkylation) or N-4 [1, 2].
Figure 2: Mechanistic pathway of the Mannich aminomethylation.
Characterization & Quality Control
The formation of the Mannich base is most easily confirmed by 1H NMR, specifically by the appearance of the methylene bridge signal and the piperazine protons.
| Spectral Feature | Expected Signal (DMSO-d₆) | Interpretation |
| N-CH₂-N Bridge | Singlet, δ 5.23 ppm | Diagnostic peak.[1] Confirms successful linking of triazole and piperazine. |
| Piperazine Ring | Multiplets/Broad singlets, δ 2.96 & 3.16 ppm | Characteristic of the piperazine ring protons. |
| Methoxy Group | Singlet, δ 3.75 ppm | Confirms presence of the 4-methoxyphenyl moiety.[1] |
| Aromatic Region | Multiplets, δ 6.92–7.67 ppm | Protons from the chlorophenyl, methoxyphenyl, and bromophenyl rings. |
| IR Spectroscopy | 2883, 2831 cm⁻¹ (C-H aliphatic) | Piperazine/Methylene C-H stretches. |
| IR Spectroscopy | 1326 cm⁻¹ (C=S) | Confirms retention of the thione group (no S-alkylation). |
Data derived from Wujec & Typek (2023) [1].[4]
Safety & Troubleshooting
Hazard Management
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloving. Neutralize spills with dilute hypochlorite.
-
3-Chlorophenyl Isothiocyanate: Potent lachrymator and sensitizer. Avoid inhalation.
-
Formaldehyde: Carcinogen and sensitizer.
Troubleshooting Guide
-
Issue: Product is an oil or sticky gum.
-
Solution: The Mannich base may be solvated. Triturate with cold diethyl ether or hexane to induce crystallization.
-
-
Issue: Low yield in Step 4.
-
Solution: Ensure ethanol is anhydrous. Water pushes the equilibrium back toward the starting materials. Increasing the reaction time to 48h may help.
-
-
Issue: Formation of S-alkylated product.
-
Solution: This is rare with formaldehyde/amine (Mannich) conditions but common with alkyl halides. Ensure you are not using alkyl halides. Check IR; if C=S peak (approx 1320 cm⁻¹) disappears, S-alkylation occurred.
-
References
-
Wujec, M.; Typek, R. Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[4][1] Molbank2023 , 2023(1), M1548. [Link][4]
-
Al-Soud, Y.A.; Al-Masoudi, N.A.; Ferwanah, A. Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents. Bioorg. Med. Chem.2003 , 11, 1701–1708. [Link]
-
Plech, T.; Wujec, M.; Kosikowska, U.; Malm, A. Synthesis and antimicrobial activity of some new 1,2,4-triazole-3-thione derivatives bearing a piperazine moiety. Eur. J. Med.[5] Chem.2013 , 60, 208–215. [Link]
Sources
- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines.
An In-Depth Technical Guide on Atypical DAT Inhibitor Design
Executive Summary
This technical guide details the medicinal chemistry and structure-activity relationships (SAR) surrounding a specific class of atypical Dopamine Transporter (DAT) inhibitors . These compounds are structural evolutions of Modafinil, specifically designed to treat Psychostimulant Use Disorders (PSUD) such as cocaine and methamphetamine addiction.
The core scaffold—1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines —represents a strategic effort to balance high DAT affinity with metabolic stability, while avoiding the euphoric liability associated with "typical" DAT inhibitors like cocaine.[1]
The Therapeutic Imperative: "Atypical" Inhibition
Standard DAT inhibitors (e.g., cocaine, methylphenidate) stabilize the transporter in an outward-facing open conformation, leading to rapid phasic dopamine (DA) release and high abuse potential.
In contrast, the compounds detailed here are atypical inhibitors .[2][3][4][5][6] They bind to the DAT but stabilize it in an inward-facing or occluded conformation. This distinct binding mode prevents the massive DA surges that trigger reward pathways, yet sufficiently blocks reuptake to mitigate withdrawal symptoms and drug-seeking behavior.
Key Molecular Objectives
-
DAT Affinity: Maintain nanomolar (
nM) affinity. -
Selectivity: High selectivity for DAT over SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).[7]
-
Metabolic Stability: Overcome the rapid oxidative metabolism seen in earlier piperazine-based analogs (e.g., JJC8-091 ).
-
Safety: Avoid hERG channel inhibition (cardiotoxicity).[5]
Scaffold Analysis & SAR Logic
The molecule is composed of three pharmacophoric domains. Modifications to these domains dictate the drug's profile.
| Domain | Structure | Function & SAR |
| Domain A | Bis(4-fluorophenyl)methyl | Lipophilicity & Affinity. The fluorine substitution at the para position protects against metabolic hydroxylation and significantly increases affinity for the DAT compared to the unsubstituted benzhydryl group of Modafinil. |
| Domain B | Sulfinyl (Sulfoxide) | Stereogenicity. The |
| Domain C | Alicyclic Amine | PK & Solubility. Replacing the terminal amide of Modafinil with rings like piperazine, piperidine, or homopiperazine. This is the primary site for optimizing metabolic stability. |
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix used when modifying this scaffold to improve metabolic stability without losing potency.
Figure 1: SAR optimization logic focusing on the alicyclic amine terminus. Piperidine substitutions (green path) yielded the most favorable metabolic profiles.
Synthesis Protocols
The synthesis of these analogs requires a convergent approach. The following protocol describes the synthesis of a Piperidine-based analog (e.g., Compound 20a), which represents the optimized lead in this class.
Protocol A: Synthesis of the Bis(4-fluorophenyl)methylsulfinyl Scaffold
Reagents:
-
4,4'-Difluorobenzhydrol
-
Thioglycolic acid / 2-Mercaptoethanol
-
Trifluoroacetic acid (TFA)
-
Hydrogen Peroxide (
, 30%) -
Glacial Acetic Acid
Step-by-Step Methodology:
-
Benzhydryl Thioether Formation:
-
Dissolve 4,4'-difluorobenzhydrol (1.0 eq) in TFA.
-
Add the appropriate thiol linker (e.g., 2-mercaptoethanol for an ethyl linker) (1.2 eq).
-
Stir at Room Temperature (RT) for 3 hours.
- reaction via a resonance-stabilized benzhydryl cation.
-
Workup: Quench with ice water, extract with EtOAc. Yields the Sulfide Intermediate .
-
-
Activation (Chlorination):
-
Dissolve the sulfide alcohol in DCM.
-
Add Thionyl Chloride (
) or (Appel reaction) to convert the terminal alcohol to a leaving group (Chloride/Bromide). -
Validation: TLC should show loss of the polar alcohol spot.
-
-
Amine Coupling (N-Alkylation):
-
Dissolve the alkyl chloride/bromide (from Step 2) in Acetonitrile (
). -
Add the specific Alicyclic Amine (e.g., 4-hydroxypiperidine or piperidine) (3.0 eq to act as base and nucleophile) and
. -
Reflux for 16–24 hours.
-
Workup: Filter salts, concentrate, and purify via flash chromatography.
-
-
Controlled Oxidation (The Critical Step):
-
Dissolve the coupled sulfide-amine in Glacial Acetic Acid/MeOH (1:1).
-
Add
(1.1 eq) dropwise at 0°C. -
Stir at RT for 12 hours.
-
Critical Control Point: Monitor closely to prevent over-oxidation to the sulfone (
). The sulfone is typically inactive. -
Product: The target Sulfinyl (Sulfoxide) compound.
-
Visualization: Synthesis Workflow
Figure 2: Convergent synthesis pathway. Step 4 is the selectivity bottleneck; over-oxidation must be avoided.
Pharmacological Validation Protocols
To confirm the "atypical" profile and metabolic improvements, the following assays are mandatory.
Protocol B: Competitive Radioligand Binding Assay (DAT)
Purpose: Determine affinity (
-
Membrane Preparation: Use rat striatal tissue or hDAT-transfected HEK293 cells.
-
Radioligand:
(Specific for DAT). -
Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (
to M) for 2 hours at 4°C (to prevent uptake). -
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Success Criterion:
nM.
-
Protocol C: Microsomal Metabolic Stability
Purpose: Assess the half-life (
-
System: Rat Liver Microsomes (RLM) fortified with NADPH.
-
Procedure:
-
Incubate test compound (
) with RLM at 37°C. -
Sample aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile containing an internal standard.
-
-
Analysis: LC-MS/MS quantification of the parent compound remaining.
-
Comparison:
-
Piperazine analogs (Old): typically
min. -
Piperidine analogs (New): Target
min.
-
Comparative Data Summary
The table below summarizes the impact of modifying the alicyclic amine on the bis(4-fluorophenyl)methyl sulfinyl scaffold.
| Compound Class | Amine Ring | DAT | Selectivity (DAT/SERT) | Metabolic Stability ( | Behavioral Profile |
| Modafinil | Amide (Linear) | ~2,500 | Low | High | Wakefulness |
| JJC8-091 | Piperazine | 23 | High | Low (<10 min) | Atypical (No abuse) |
| Compound 20a | Piperidine | 15 | >500x | Moderate (>30 min) | Atypical |
| Analog 12b | Homopiperazine | 45 | High | Low | Atypical |
Note: Data represents aggregate trends from Newman et al. studies.[2]
References
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Source: Journal of Medicinal Chemistry (2024). URL:[Link][1][9]
-
Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. Source: Journal of Medicinal Chemistry (2020).[6][7] URL:[Link]
-
Atypical Dopamine Transporter Inhibitors: The Search for a Cocaine Medication. Source: Neuropsychopharmacology (2019). URL:[Link]
-
Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Source: Journal of Medicinal Chemistry (2017).[7] URL:[Link]
Sources
- 1. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. List of modafinil analogues and derivatives - Wikipedia [en.wikipedia.org]
- 6. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.
[1]
Executive Summary
Compound Identity: N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.[1][2][3][4][5] Common Name: Pimavanserin (ACP-103).[1][2][3] Therapeutic Class: Selective 5-HT2A Inverse Agonist.[1][2][3][6][7][8]
This technical guide delineates the pharmacological and behavioral profile of Pimavanserin, a first-in-class atypical antipsychotic.[1] Unlike traditional neuroleptics that rely on D2 dopamine receptor antagonism, Pimavanserin operates via selective 5-HT2A inverse agonism .[1] This mechanism effectively mitigates psychosis without inducing extrapyramidal symptoms (EPS), positioning it as the primary therapeutic intervention for Parkinson’s Disease Psychosis (PDP).
Molecular Identity & Physicochemical Properties[5]
The compound is a urea derivative characterized by high lipophilicity and specific structural moieties that confer selectivity for the serotonin 5-HT2A receptor pocket.[1]
| Property | Specification |
| IUPAC Name | N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide |
| Formula | C25H34FN3O2 |
| Molecular Weight | 427.56 g/mol |
| Solubility | Freely soluble in water (as tartrate salt); soluble in DMSO and Ethanol.[1][3][4] |
| Key Structural Features | 4-fluorobenzyl group (metabolic stability); 1-methylpiperidin-4-yl (basic center); 4-isobutoxybenzyl (hydrophobic interaction).[1] |
Pharmacodynamics: The Inverse Agonist Mechanism[12]
Binding Affinity Profile
Pimavanserin exhibits high affinity for 5-HT2A receptors and moderate affinity for 5-HT2C.[1] Crucially, it lacks appreciable affinity for dopaminergic (D2), histaminergic (H1), or muscarinic (M1) receptors.[9] This "clean" profile is the causal factor behind its favorable safety profile regarding motor function and sedation.
Table 1: Receptor Binding Affinities (Ki) Data derived from radioligand binding assays in human cloned receptors.
| Receptor Target | Ki (nM) | Functional Activity | Clinical Implication |
| 5-HT2A | 0.087 | Inverse Agonist | Antipsychotic efficacy; suppression of hallucinations. |
| 5-HT2C | 0.44 | Inverse Agonist | Potential mood regulation; lower potency than 2A.[1] |
| Sigma-1 | 120 | Low Affinity | Unknown clinical relevance.[1] |
| Dopamine D2 | >300 (Inactive) | None | Absence of EPS/Motor worsening. |
| Muscarinic M1 | >300 (Inactive) | None | No anticholinergic side effects (dry mouth, confusion). |
| Histamine H1 | >300 (Inactive) | None | Minimal sedation.[1] |
Mechanism of Action: Constitutive Activity Suppression
Standard antagonists merely block agonist binding.[1] However, 5-HT2A receptors exhibit high constitutive activity (basal signaling in the absence of an agonist). In psychotic states, this basal noise is often elevated.
Pimavanserin functions as an inverse agonist , meaning it binds to the receptor and stabilizes it in an inactive conformation , thereby reducing basal signaling below baseline levels.[10]
Figure 1: Mechanism of Action.[9][11] Pimavanserin stabilizes the inactive receptor state, reducing the constitutive signaling responsible for psychosis.
Behavioral Pharmacology: Preclinical Validation
To validate the antipsychotic potential of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, researchers utilize the DOI-Induced Head Twitch Response (HTR) assay.[1] This is the gold-standard model for 5-HT2A activation.
Protocol: DOI-Induced Head Twitch Response (HTR)
Objective: Quantify the ability of Pimavanserin to block 5-HT2A-mediated behavioral effects induced by the agonist DOI (2,5-dimethoxy-4-iodoamphetamine).[1]
Experimental Workflow:
-
Subject Selection: Male C57BL/6J mice (20–30g).[1]
-
Acclimation: Animals are habituated to the testing environment (transparent observation cylinders) for 30 minutes prior to testing to reduce stress-induced artifacts.[1]
-
Pretreatment (Antagonist Phase):
-
Test Group: Administer Pimavanserin (0.3 – 3.0 mg/kg, s.c. or p.o.) dissolved in vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).[1]
-
Control Group: Administer Vehicle only.
-
Wait Time: 60 minutes to allow for systemic absorption and receptor engagement.
-
-
Agonist Challenge:
-
Administer DOI (2.5 mg/kg, i.p.).[12]
-
-
Quantification:
-
Immediately place mice in observation cylinders.
-
Record behavior for 30 minutes.
-
Scoring: Count "Head Twitches" (rapid, paroxysmal rotational movements of the head/ears).[13]
-
Validation Criteria: A statistically significant, dose-dependent reduction in HTR compared to the vehicle control confirms 5-HT2A antagonism/inverse agonism.[1]
Secondary Assay: MK-801 Induced Hyperactivity
To assess efficacy against glutamatergic dysfunction (a model of schizophrenia/psychosis):
-
Method: Mice are treated with Pimavanserin, followed by MK-801 (NMDA antagonist).[1]
-
Outcome: Pimavanserin attenuates the locomotor hyperactivity induced by MK-801, suggesting utility in treating positive symptoms of psychosis.
Figure 2: Experimental workflow for the DOI-induced Head Twitch Response assay.
Clinical Translation & Safety Profile
Metabolism
Pimavanserin is extensively metabolized, primarily by CYP3A4 and CYP3A5 .
-
Active Metabolite: N-desmethyl-pimavanserin (active, but less potent).[1]
-
Implication: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) requires dosage reduction (typically by 50%). Conversely, strong inducers require dosage increases.
Cardiac Safety (QT Interval)
While Pimavanserin avoids the metabolic and motor risks of atypical antipsychotics, it is associated with a modest prolongation of the QT interval.
-
Mechanism: Inhibition of hERG potassium channels.[1]
-
Clinical Management: Avoid use in patients with known QT prolongation or in combination with other QT-prolonging drugs (Class 1A/3 antiarrhythmics).[1]
Differentiator: Parkinson's Disease Psychosis (PDP)
The absence of D2 affinity is the critical translational feature. In PDP, dopaminergic neurons are degenerating, and patients are on dopamine replacement therapy (L-DOPA). Traditional antipsychotics (D2 blockers) would antagonize the L-DOPA, causing severe motor immobility.[1] Pimavanserin treats the psychosis (via 5-HT2A) without touching the dopamine system, preserving motor function.[1][11][14]
References
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[1][15][2][3] Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.[16] Link
-
Acadia Pharmaceuticals Inc. NUPLAZID® (pimavanserin) Prescribing Information.[1] FDA Label.[1][8] Link
-
Meltzer, H. Y., et al. (2010). Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of Parkinson's disease psychosis.[17][18] Neuropsychopharmacology, 35(4), 881-892. Link
-
Price, D. L., et al. (2012). Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease.[7] Behavioural Pharmacology, 23(4), 426-433.[7] Link
-
Gardell, L. R., et al. (2007). ACP-103, a 5-hydroxytryptamine 2A receptor inverse agonist, improves the antipsychotic efficacy and side-effect profile of haloperidol and risperidone in experimental models.[2] Journal of Pharmacology and Experimental Therapeutics, 322(2), 862-870.[2] Link
Sources
- 1. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pimavanserin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Pimavanserin - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. acadia.com [acadia.com]
- 10. researchgate.net [researchgate.net]
- 11. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. d-nb.info [d-nb.info]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pimavanserin: An Inverse Agonist Antipsychotic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors.
Topic: Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-based Compounds as Competitive Tyrosinase Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide evaluates the efficacy and mechanism of 4-(4-fluorobenzyl)piperazin-1-yl derivatives as potent, competitive inhibitors of tyrosinase.[1][2][3] Tyrosinase (EC 1.14.18.[2][3][4][5]1) is the rate-limiting metalloenzyme in melanogenesis, making it a primary target for treating hyperpigmentation disorders (e.g., melasma, age spots) and preventing enzymatic browning in agriculture.
Recent structure-activity relationship (SAR) studies have identified this specific piperazine scaffold as a "privileged structure." Notably, derivatives such as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26) have demonstrated IC
Scientific Rationale & Pharmacophore Design
The design of 4-(4-fluorobenzyl)piperazin-1-yl inhibitors is grounded in the "ligand-based drug design" approach, targeting the binuclear copper active site of tyrosinase.
The Pharmacophoric Triad
The scaffold consists of three critical domains:
-
Lipophilic Tail (4-Fluorobenzyl): The fluorine atom at the para position enhances metabolic stability and lipophilicity, facilitating penetration into the hydrophobic pocket of the enzyme active site.
-
Linker (Piperazine Ring): A rigid spacer that orients the two aromatic ends, ensuring the inhibitor spans the distance between the peripheral docking site and the copper catalytic core.
-
Polar Head (Benzamide/Methanone): This moiety, often substituted with electron-withdrawing groups (e.g.,
, ), forms crucial hydrogen bonds with amino acid residues (specifically Arg209 ) and - stacking interactions with His208 and Phe197 within the active site.
Mechanism of Action
Unlike simple copper chelators that strip the enzyme of its metal ions, these compounds function primarily as competitive inhibitors . They occupy the active site, preventing the entry of the natural substrate, L-DOPA, without necessarily irreversibly inactivating the enzyme.
Experimental Workflow
The following workflow outlines the critical path from synthesis to kinetic validation.
Figure 1: Integrated workflow for the development and evaluation of piperazine-based tyrosinase inhibitors.
Chemical Synthesis Protocol
Objective: Synthesize the lead candidate [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone .
Reaction Scheme
The synthesis utilizes a standard nucleophilic acyl substitution.
-
Reactant B: 3-Chloro-2-nitrobenzoic acid (activated) or 3-Chloro-2-nitrobenzoyl chloride.
Step-by-Step Methodology
-
Activation (if using Acid): Dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir at for 30 minutes to form the active ester. -
Coupling: Add 1-(4-fluorobenzyl)piperazine (1.0 eq) and Triethylamine (TEA, 2.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
-
Work-up: Dilute with DCM, wash sequentially with
, saturated , and brine. Dry the organic layer over anhydrous . -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Enzymatic Assay & Kinetic Evaluation
Trustworthiness: This protocol uses Mushroom Tyrosinase (AbTYR) as a surrogate for human tyrosinase due to high homology and commercial availability. L-DOPA is used as the substrate to measure diphenolase activity.[2]
Tyrosinase Inhibition Assay (96-well format)
| Reagent | Concentration | Role |
| Phosphate Buffer (PBS) | 50 mM (pH 6.8) | Reaction Medium |
| Tyrosinase (AbTYR) | 333 U/mL | Enzyme Source |
| L-DOPA | 2 mM | Substrate |
| Test Compound | 0.01 – 100 µM | Inhibitor |
| Kojic Acid | 1 – 100 µM | Positive Control |
Protocol:
-
Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the well is
to prevent enzyme denaturation. -
Incubation: In a 96-well plate, add:
- Phosphate Buffer
- Tyrosinase solution
- Test Compound (various concentrations)
-
Pre-read: Incubate at
for 10 minutes. Read absorbance at 475 nm (Background). -
Initiation: Add
of L-DOPA solution. -
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Determine the linear reaction rate (slope). Calculate % Inhibition:
Where is the slope of the blank (enzyme + substrate) and is the slope of the sample.
Kinetic Analysis (Determining Mode of Inhibition)
To confirm competitive inhibition, perform the assay using fixed inhibitor concentrations (e.g.,
Data Visualization (Lineweaver-Burk Plot):
Plot
-
Competitive Inhibition Signature: The lines for different inhibitor concentrations will intersect at the y-axis (
remains constant), but the x-intercept ( ) will shift, indicating an increase in apparent .
Figure 2: Competitive inhibition model. The inhibitor competes directly with the substrate for the free enzyme (E), forming an inactive EI complex.
Comparative Data Summary
The following table summarizes the potency of key 4-(4-fluorobenzyl)piperazin-1-yl derivatives compared to standard inhibitors.
| Compound ID | R-Group (Benzoyl moiety) | IC | Mechanism | Reference |
| Compound 26 | 3-Chloro-2-nitro-phenyl | 0.18 | Competitive | [1] |
| Compound 25 | 2,4-Dinitro-phenyl | 0.96 | Competitive | [2] |
| Compound 5b | 2-Methyl-phenyl | 13.34 | Competitive | [3] |
| Kojic Acid | N/A (Standard) | 17.76 | Mixed/Competitive | [1] |
Note: Data derived from mushroom tyrosinase assays using L-DOPA.
Molecular Docking Insights
Computational studies validate the kinetic data.[2][7][9] The high potency of Compound 26 is attributed to:
-
H-Bonding: The carbonyl oxygen of the amide linker acts as a hydrogen bond acceptor with the side chain of Arg209 .
-
-
Stacking: The electron-deficient nitro-substituted phenyl ring engages in T-shaped or parallel stacking with His208 . -
Halogen Effect: The 4-fluorobenzyl group occupies a hydrophobic pocket near Val248 , stabilizing the complex via van der Waals forces.
References
-
Vittorio, S., et al. (2021). "Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem, 16(19), 3083–3093.[4]
-
Ielo, L., et al. (2019). "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents."[1][2][3] European Journal of Medicinal Chemistry, 178, 380-389.
-
De Luca, L., et al. (2018). "Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments." Journal of Medicinal Chemistry, 61(23), 10886–10900.
-
Asadi, M., et al. (2024).[5][10] "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations." BMC Chemistry, 18,[10] 67.
Sources
- 1. 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors endowed with anti-melanogenic effects [iris.unica.it]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-alkylpiperazin-1-yl)phenyl group as a novel class of basic side chains for selective estrogen receptor modulators.
Executive Summary
This technical guide analyzes the 4-(4-alkylpiperazin-1-yl)phenyl group as a high-value basic side chain (BSC) for Selective Estrogen Receptor Modulators (SERMs).[1] Historically, SERMs like Tamoxifen and Raloxifene relied on flexible aminoethoxy side chains to interact with Aspartate-351 (Asp351) in the Estrogen Receptor alpha (ER
Structural Rationale & Pharmacophore Design[2]
The "Basic Side Chain" Problem
The defining feature of an ER antagonist is the "Basic Side Chain" (BSC). This moiety protrudes from the ligand-binding pocket, displacing Helix 12 of the receptor. This displacement prevents the recruitment of co-activators (e.g., SRC-1) and recruits co-repressors, thereby silencing gene transcription.
Traditional BSCs (e.g., dimethylaminoethoxy in Tamoxifen) are flexible. This flexibility results in:
-
Entropic Penalty: The ligand must lose degrees of freedom to bind.
-
Metabolic Liability: Ether linkages are susceptible to oxidative dealkylation by CYP450 enzymes.
The Phenyl-Piperazine Solution
The 4-(4-alkylpiperazin-1-yl)phenyl group addresses these issues through rigidification:
-
Rigid Linker: The phenyl ring replaces the ethoxy chain, locking the distance between the core scaffold and the basic nitrogen.
-
Restrained Nitrogen: The proximal nitrogen is part of a piperazine ring, reducing rotatable bonds.
-
Bioisosterism: The distance from the core attachment point to the distal basic nitrogen is topologically equivalent to the traditional aminoethoxy chains (~8-10 Å), ensuring the salt bridge with Asp351 is preserved.
Mechanism of Action Visualization
The following diagram illustrates how the rigid side chain enforces the antagonist conformation.
Caption: Mechanistic pathway showing the critical salt bridge between the piperazine nitrogen and Asp351, forcing Helix 12 displacement.
Synthetic Chemistry Strategy
Integrating the 4-(4-alkylpiperazin-1-yl)phenyl group requires robust C-N bond formation. While nucleophilic aromatic substitution (
Protocol: Palladium-Catalyzed C-N Coupling
This protocol describes coupling a 4-bromophenyl-substituted core scaffold with N-alkylpiperazine.
Reagents:
-
Substrate: Core scaffold with 4-bromophenyl moiety (1.0 eq)
-
Amine: N-alkylpiperazine (1.2 eq) (e.g., N-methylpiperazine)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
or (1.5 eq) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Loading: Charge the flask with the aryl bromide substrate,
, Ligand, and Base. -
Solvation: Add anhydrous Toluene via syringe.
-
Amine Addition: Add the N-alkylpiperazine.
-
Reaction: Heat to 100°C for 12–18 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Caption: Optimized Buchwald-Hartwig coupling workflow for attaching the piperazine side chain to the SERM core.
Biological Characterization & Data
To validate the efficacy of this moiety, compounds must be evaluated for binding affinity and functional antagonism.
Competitive Radioligand Binding Assay
This assay determines if the novel side chain permits high-affinity binding to the ER.
-
Receptor: Recombinant Human ER
(hER ). -
Tracer:
-Estradiol ( ). -
Protocol:
-
Incubate hER
with 1 nM and varying concentrations ( to M) of the test compound. -
Incubate at 4°C for 18 hours to reach equilibrium.
-
Separate bound from free ligand using dextran-coated charcoal.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
MCF-7 Cell Proliferation Assay (Antiproliferative Efficacy)
This confirms the antagonist nature of the side chain.
-
Cell Line: MCF-7 (ER+ Breast Cancer).
-
Protocol:
-
Seed cells in phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens).
-
Treat cells with 1 nM Estradiol (agonist control) vs. 1 nM Estradiol + Test Compound.
-
Incubate for 72-96 hours.
-
Quantify cell viability using MTT or CellTiter-Glo reagents.
-
Comparative Data: Rigid vs. Flexible Side Chains
The following table summarizes data from Watanabe et al. (2003), comparing the rigid phenyl-piperazine moiety against the traditional flexible piperidinoethoxy chain in a spiro-indene scaffold.
| Side Chain Type | Structure | R-Group (Distal) | ER | MCF-7 Inhibition ( |
| Flexible (Standard) | 4-(2-piperidinoethoxy)phenyl | - | 0.6 | 25 |
| Rigid (Novel) | 4-(4-alkylpiperazin-1-yl)phenyl | Methyl | 0.8 | 32 |
| Rigid (Novel) | 4-(4-alkylpiperazin-1-yl)phenyl | Ethyl | 1.2 | 45 |
| Rigid (Novel) | 4-(4-alkylpiperazin-1-yl)phenyl | Benzyl | 4.5 | >100 |
Analysis: The methyl-substituted piperazine (Rigid) is functionally equipotent to the standard flexible chain. However, increasing the steric bulk of the alkyl tail (e.g., Benzyl) significantly reduces affinity, likely due to steric clash near the Asp351/Helix 12 interface.
Conclusion
The 4-(4-alkylpiperazin-1-yl)phenyl group is a validated, high-value pharmacophore for SERM development. By replacing the metabolically labile ether linkage with a phenyl ring, researchers can improve metabolic stability without sacrificing binding affinity.
-
Key Design Rule: Keep the distal N-alkyl group small (Methyl/Ethyl) to avoid steric clashes.
-
Synthesis: Utilize Palladium-catalyzed coupling for modular synthesis.
-
Impact: This moiety is particularly useful for "Second Generation" SERMs aiming for improved tissue selectivity profiles.
References
-
Watanabe, N., Nakagawa, H., Ikeno, A., et al. (2003).[1] 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators.[1] Bioorganic & Medicinal Chemistry Letters, 13(24), 4317-4320.[1]
-
Brzozowski, A. M., Pike, A. C., Dauter, Z., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor.[2][3] Nature, 389(6652), 753–758.
-
Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. 1. Receptor Interactions.[4][5][6][7] Journal of Medicinal Chemistry, 46(6), 883–908.
-
Mullard, A. (2018). FDA approves new SERM for dyspareunia. Nature Reviews Drug Discovery. (Context on modern SERM approval).
Sources
- 1. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective estrogen receptor modulators with conformationally restricted side chains. Synthesis and structure-activity relationship of ERalpha-selective tetrahydroisoquinoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on the effects of basic side chains on the hormonal profile of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of biological activity of new 1,2,4-triazole derivatives containing propionic acid moiety.
From Molecular Design to Bioassay Validation
Introduction: The Hybrid Pharmacophore Rationale
In the landscape of modern medicinal chemistry, the "privileged scaffold" concept dictates that certain molecular frameworks are predisposed to biological activity. The 1,2,4-triazole ring is one such scaffold, serving as the core for blockbuster antifungals (e.g., Fluconazole) and antineoplastics (e.g., Letrozole).
However, the integration of a propionic acid moiety introduces a strategic duality. Propionic acid is the pharmacophoric anchor of the NSAID class (Ibuprofen, Naproxen), responsible for cyclooxygenase (COX) inhibition. By conjugating these two distinct entities, we aim to engineer hybrid ligands that possess:
-
Dual-Action Potential: Simultaneous antimicrobial and anti-inflammatory activity to manage infection-associated inflammation.
-
Physicochemical Optimization: The carboxylic acid tail improves aqueous solubility compared to lipophilic triazole cores, enhancing bioavailability.
Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this evaluation.
Figure 1: SAR design strategy coupling the triazole core with propionic acid for dual-target engagement.
Antimicrobial Evaluation: The Primary Screen
The first tier of evaluation determines the Minimum Inhibitory Concentration (MIC).[1] We utilize the Broth Microdilution Method , strictly adhering to CLSI M07-A10 guidelines. This is preferred over disk diffusion due to its quantitative accuracy and ability to detect subtle potency shifts in derivatives.
Protocol: CLSI Broth Microdilution (96-Well Format)
Objective: Determine the lowest concentration of the derivative that inhibits visible growth of standard strains (e.g., C. albicans ATCC 10231, S. aureus ATCC 25923).
-
Inoculum Preparation:
-
Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve triazole derivatives in DMSO (ensure final well concentration is <1% to prevent solvent toxicity).
-
Perform serial two-fold dilutions in a 96-well microtiter plate (Range: 512
g/mL to 0.25 g/mL).
-
-
Incubation:
-
Add diluted inoculum to drug wells.
-
Controls: Include Growth Control (Broth + Bacteria + DMSO) and Sterility Control (Broth only).
-
Incubate at
C for 16–20 hours (24–48h for fungi).
-
-
Readout (Self-Validating Step):
-
Visual: Turbidity indicates growth.
-
Colorimetric Validation: Add 20
L of Resazurin (0.01%) or TTC. A color change from Blue Pink (Resazurin) or Colorless Red (TTC) confirms metabolic activity, removing subjectivity from visual inspection.
-
Data Presentation: Representative MIC Values (
g/mL)
| Compound ID | R-Substituent | C. albicans | A. niger | S. aureus | E. coli |
| TZ-PA-01 | Phenyl | 12.5 | 25.0 | 64.0 | >128 |
| TZ-PA-04 | 4-Cl-Phenyl | 3.12 | 6.25 | 32.0 | 64.0 |
| TZ-PA-07 | 2,4-F-Phenyl | 0.50 | 1.00 | 16.0 | 32.0 |
| Fluconazole | (Control) | 0.25 | 0.50 | - | - |
| Ciprofloxacin | (Control) | - | - | 0.50 | 0.25 |
Analysis: Electron-withdrawing groups (Cl, F) on the phenyl ring (TZ-PA-07) significantly enhance antifungal potency, likely due to increased lipophilicity facilitating cell membrane penetration.
Anti-inflammatory Profiling: The Propionic Acid Link[2]
Since the propionic acid moiety mimics the arachidonic acid transition state, evaluating Cyclooxygenase (COX) inhibition is critical.
Protocol: COX-1/COX-2 Isoenzyme Inhibition Assay
Method: Colorimetric screening using a purified enzyme kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).
-
Reaction Setup:
-
Incubate ovine COX-1 and human recombinant COX-2 enzymes with the triazole derivatives at varying concentrations (0.01 – 100
M) for 10 minutes at 25°C.
-
-
Substrate Addition:
-
Add Arachidonic Acid (substrate) and TMPD (chromogenic substrate).
-
-
Mechanism:
-
The peroxidase activity of the COX enzyme reduces PGG2 to PGH2, concurrently oxidizing TMPD to a blue product (
nm).
-
-
Calculation:
-
Determine IC
values.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Selectivity Index (SI): Calculate
. An SI > 10 indicates COX-2 selectivity, desirable for reducing gastric side effects.
-
In Silico Mechanism: Molecular Docking[4]
To validate the biological data, we model the interaction between the derivatives and the target enzyme Lanosterol 14
Workflow Diagram
The following Graphviz diagram outlines the computational workflow for validating the binding mode.
Figure 2: Computational workflow for molecular docking against fungal CYP51.
Key Interaction Markers:
-
Heme Coordination: The N4 nitrogen of the triazole ring must coordinate with the Heme Iron (Fe
) of CYP51. -
Hydrophobic Pocket: The aryl substituents (R) should occupy the hydrophobic access channel (Tyr118, Leu121 residues).
-
H-Bonding: The propionic acid carboxyl group often forms H-bonds with hydrophilic residues at the channel entrance (e.g., His377), stabilizing the pose.
Safety & ADMET: Cytotoxicity Evaluation
High potency is irrelevant if the compound is toxic to mammalian cells. We determine the Selectivity Index (SI) using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Cell Line: L929 (Murine Fibroblasts) or HEK293 (Human Embryonic Kidney).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with triazole derivatives (concentrations 1 – 500
M) for 24 hours. -
Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm.
-
Analysis:
-
Calculate
(Cytotoxic Concentration 50%). -
Safety Criterion: A viable drug candidate should have an SI (
) > 10.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[4][5] Link
-
Plewczyński, D., et al. (2023). "Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety." Molecules, 28(9), 3808. Link
-
Lepesheva, G. I.
-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477. Link -
Bhatia, R., et al. (2012).[6] "Synthesis, Characterization and Anti-inflammatory Activity of 1,2,4-Triazole Derivatives." Current Research in Pharmaceutical Sciences, 2(3), 160-165.[6] Link
-
Rao, S., et al. (2020).[7] "In-silico studies of Novel triazole derivatives as inhibitor of 14
demethylase CYP51." Research Journal of Pharmacy and Technology, 13(12), 5806-5810.[7] Link
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. mdpi.com [mdpi.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. rjptonline.org [rjptonline.org]
Methodological & Application
Applications of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride in scientific experiments.
A Technical Guide for the Scientific Investigation of 2-[4-(2-Fluorophenyl)piperazin-1-yl] Derivatives as 5-HT1A Receptor Ligands
Introduction: The Scientific Imperative
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of centrally acting therapeutic agents.[1][2] Derivatives incorporating the 2-fluorophenylpiperazine moiety, in particular, have garnered significant attention for their potent and often selective interactions with key neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.[3] While the specific compound 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is not extensively documented in peer-reviewed literature, its core structure is emblematic of a class of molecules widely investigated for anxiolytic and antidepressant properties through their action at the 5-HT1A receptor.[4]
This guide provides a comprehensive framework for the scientific investigation of novel compounds based on this scaffold. It is designed for researchers in neuropharmacology and drug development, offering not just protocols, but the strategic and mechanistic rationale behind them. We will proceed under the hypothesis that a novel 2-[4-(2-fluorophenyl)piperazin-1-yl] derivative (herein referred to as 'Compound X' for illustrative purposes) is a putative 5-HT1A receptor agonist. Our objective is to create a self-validating experimental cascade to confirm its mechanism of action, define its pharmacological profile, and establish its potential therapeutic relevance.
Section 1: Foundational Pharmacology - Mechanism of Action at the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) of the Gi/o family. Its activation by an agonist, such as serotonin or Compound X, initiates a well-defined intracellular signaling cascade. Understanding this pathway is critical for designing functional assays and interpreting their results.
-
Agonist Binding: The ligand binds to the receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to its cognate heterotrimeric G-protein (Gαi/o, Gβγ).
-
GTP Exchange: The Gαi/o subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.
-
Downstream Effects:
-
The activated Gαi/o-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
The dissociated Gβγ dimer directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
-
This cascade ultimately reduces neuronal excitability, which is the basis for the anxiolytic and antidepressant effects associated with 5-HT1A agonism.
Caption: Agonist activation of the 5-HT1A receptor inhibits adenylyl cyclase and activates GIRK channels.
Section 2: In Vitro Characterization Protocols
The initial evaluation of Compound X involves a tiered approach, starting with its direct interaction with the target receptor (binding affinity) and progressing to its ability to elicit a cellular response (functional activity).
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT1A receptor and its selectivity against other relevant receptors (e.g., 5-HT2A, D2).
Causality: This assay directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki value) is a prerequisite for a potent drug. The competition principle, where Compound X displaces a known high-affinity radioligand, allows for precise quantification of this interaction.
Methodology:
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a potent 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Compound X in assay buffer (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM 5-HT (for non-specific binding) OR 50 µL of Compound X dilution.
-
50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM).
-
100 µL of diluted cell membranes (containing ~10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The assay includes controls for total and non-specific binding, ensuring that the measured displacement is due to specific interaction with the receptor. A full dose-response curve with a clear sigmoidal shape and a Hill slope close to 1.0 validates the competitive binding model.
Protocol: cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of Compound X as a 5-HT1A agonist by measuring its ability to inhibit adenylyl cyclase.
Causality: This assay directly probes the first major downstream signaling event of the Gi/o pathway. A decrease in cAMP levels in response to the compound confirms its agonist activity and provides a quantitative measure of its functional potency.
Methodology:
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Assay medium: Serum-free F12 medium with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator).
-
Compound X stock solution.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium containing serial dilutions of Compound X. Incubate for 15 minutes at 37°C.
-
Add Forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production. Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the cAMP level with Forskolin alone as 100% and the basal (no Forskolin) level as 0%.
-
Plot the percentage of Forskolin-stimulated cAMP inhibition against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy) of Compound X.
-
Data Presentation:
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) |
| Serotonin | 2.5 | 150 | >10,000 | 1.8 | 100 |
| Compound X | 1.5 | >1,000 | >5,000 | 3.2 | 95 |
| Buspirone | 4.1 | 2,500 | 450 | 12.5 | 70 |
Table represents hypothetical but realistic data for a potent and selective 5-HT1A agonist.
Section 3: In Vivo Evaluation - Preclinical Models
After establishing a promising in vitro profile, the next logical step is to assess the compound's effects in a living system. Animal models are indispensable for evaluating anxiolytic-like and antidepressant-like activity.
Workflow: In Vivo Assessment of Anxiolytic-Like Effects
This workflow outlines a standard progression for testing a novel compound in a rodent model of anxiety.
Caption: A logical workflow for testing a novel compound for anxiolytic-like effects in vivo.
Protocol: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like properties of Compound X in mice or rats.
Causality: This test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic compound will reduce this aversion, leading the animal to spend more time exploring the "unprotected" open arms of the maze compared to the enclosed arms.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Administer Compound X (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle to different groups of animals. The timing of administration should be based on prior pharmacokinetic data to coincide with peak brain exposure.
-
After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
Use automated tracking software to score key parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
A significant increase in the time spent in the open arms and/or the number of open-arm entries, without a significant change in the total number of arm entries (a measure of general activity), indicates an anxiolytic-like effect.
-
Trustworthiness and Controls: The protocol's validity rests on appropriate controls. A vehicle-treated group establishes the baseline anxiety level. A positive control group treated with a known anxiolytic (e.g., diazepam) confirms the sensitivity of the model. Furthermore, concurrently running an Open Field Test is crucial to ensure that the observed effects in the EPM are not simply due to hyperactivity or sedation.[5]
Conclusion
The arylpiperazine scaffold, particularly with a 2-fluorophenyl substitution, represents a highly fertile ground for the discovery of novel CNS agents.[6] The systematic application of the protocols outlined in this guide—from receptor binding to functional cellular assays and finally to validated in vivo behavioral models—provides a robust and logical pathway for the comprehensive characterization of new chemical entities like Compound X. This integrated approach, grounded in a clear understanding of the underlying pharmacology, is essential for identifying and advancing promising new therapeutics for neurological and psychiatric disorders.
References
-
Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751. [Link][6]
-
Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed, National Center for Biotechnology Information. [Link][4]
-
Zhang, N., et al. (2017). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 22(12), 2216. [Link][5]
-
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link][7]
-
Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link][3]
-
Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed, National Center for Biotechnology Information. [Link][8]
-
Saeed, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link][9]
-
Cisneros, J. A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
-
Reyes-Parada, C., et al. (2011). Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode. Repositorio UC. [Link]
-
PubChem. (n.d.). 3-[[4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(triazol-1-yl)pyrimidin-2-yl]amino]propanoic acid. National Center for Biotechnology Information. [Link]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link][10]
-
PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link][11]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link][12]
-
Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Sharma, R., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link][2]
-
Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, an Orally Active NK1 Receptor Antagonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, a potent and selective neurokinin-1 (NK1) receptor antagonist with oral bioavailability. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this compound in preclinical research. This guide covers the mechanism of action, provides detailed protocols for its synthesis, and outlines in vitro and in vivo assays for its characterization.
Introduction and Scientific Background
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] Blockade of the NK1 receptor has emerged as a clinically validated therapeutic strategy, particularly for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, also known as vestipitant, is a highly potent and selective non-peptide antagonist of the human NK1 receptor.[5][6] Its favorable pharmacokinetic profile, including oral activity, makes it a valuable tool for investigating the role of the NK1 receptor in various biological systems and a potential candidate for therapeutic development.[5]
Mechanism of Action
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid competitively and selectively binds to the NK1 receptor, preventing the binding of Substance P.[2] This antagonism blocks the downstream signaling cascade initiated by Substance P, which includes the activation of phospholipase C and subsequent increases in intracellular inositol triphosphate (IP3) and calcium concentrations.[7] By inhibiting these signaling events, the compound effectively mitigates the physiological responses mediated by the NK1 receptor.
Diagram 1: NK1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the NK1 receptor upon activation by Substance P and the inhibitory action of the antagonist.
Synthesis Protocol
The synthesis of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid can be achieved through a multi-step process. The following protocol is a representative synthesis based on established methods for similar piperazine derivatives and amide bond formations.[8][9][10]
Materials and Reagents
-
(S)-2-(4-fluoro-2-methylphenyl)piperazine
-
A suitable carboxylic acid derivative for the C-terminal portion (e.g., an activated ester or acyl chloride)
-
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Synthesis Procedure
Step 1: Preparation of (S)-2-(4-fluoro-2-methylphenyl)piperazine (Intermediate)
This intermediate can be synthesized via several routes, including asymmetric synthesis or resolution of a racemic mixture. A common approach involves the cyclization of a suitable diamine precursor.[11][12]
Step 2: Amide Coupling Reaction [5][8]
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 equivalents) to the solution.
-
In a separate flask, dissolve (S)-2-(4-fluoro-2-methylphenyl)piperazine (1.1 equivalents) in the same solvent.
-
Slowly add the activated carboxylic acid solution to the piperazine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
In Vitro Characterization Protocols
A series of in vitro assays are essential to determine the potency, selectivity, and functional activity of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid at the NK1 receptor.
NK1 Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of the compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-Substance P[13]
-
Binding buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4[13]
-
Test compound and unlabeled Substance P (for non-specific binding)
-
Glass fiber filters and a cell harvester
-
Scintillation counter and scintillation fluid
Protocol: [13]
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 25 µL of cell membrane suspension (approximately 5 µg of protein/well).
-
Add 50 µL of the test compound or reference ligand at various concentrations.
-
Add 25 µL of [³H]-Substance P (final concentration ~2 nM).
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Antagonism: Calcium Mobilization Assay (FLIPR)
This assay measures the ability of the compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.[2][3][14]
Materials:
-
Cell line stably expressing the human NK1 receptor (e.g., SH-SY5Y or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit)[14]
-
Substance P (agonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).
-
Prepare serial dilutions of the test compound and pre-incubate with the cells for a specified time (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add a pre-determined concentration of Substance P (e.g., EC₈₀) to all wells.
-
Monitor the change in fluorescence over time.
-
Analyze the data to determine the IC₅₀ of the antagonist.
Diagram 2: Experimental Workflow for In Vitro Assays
Caption: Workflow for determining the binding affinity and functional antagonism of the compound.
In Vivo Characterization Protocols
In vivo studies are crucial to assess the oral bioavailability, central nervous system penetration, and efficacy of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Animal Model:
-
Rats or dogs are commonly used for preclinical PK studies.
Protocol:
-
Administer the compound orally (gavage) and intravenously (for bioavailability determination) at a specified dose.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[15][16][17][18]
Table 1: Representative Preclinical Pharmacokinetic Parameters
| Parameter | Value | Units |
| Cmax (Oral) | [Data to be filled from specific studies] | ng/mL |
| Tmax (Oral) | [Data to be filled from specific studies] | h |
| Half-life (t½) | [Data to be filled from specific studies] | h |
| Oral Bioavailability (F) | [Data to be filled from specific studies] | % |
In Vivo Efficacy Model: Gerbil Foot-Tapping Model
This model is widely used to assess the central activity of NK1 receptor antagonists.[19][20][21]
Animal Model:
-
Mongolian Gerbils
Protocol: [20]
-
Administer the test compound orally at various doses.
-
After a pre-determined time (based on PK data), administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).
-
Immediately observe the gerbils for a defined period (e.g., 5 minutes) and record the number of hind paw foot-taps.
-
A dose-dependent reduction in foot-tapping behavior indicates central NK1 receptor antagonism.
In Vivo Efficacy Model: Ferret Model of Cisplatin-Induced Emesis
The ferret is considered the gold standard for preclinical evaluation of anti-emetic drugs.[22][23][24]
Animal Model:
-
Ferrets
-
Administer the test compound orally at various doses.
-
After a specified pre-treatment time, administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.
-
Observe the animals for a defined period (e.g., 4-24 hours) and record the number of retches and vomits.
-
A dose-dependent reduction in the number of emetic episodes indicates anti-emetic efficacy.
Data Analysis and Interpretation
-
In Vitro Data: Binding assay data should be analyzed using non-linear regression to determine IC₅₀ values, which are then converted to Ki values. Functional assay data should be plotted as dose-response curves to determine IC₅₀ values, indicating the potency of the antagonist.
-
In Vivo Data: PK parameters are calculated using appropriate pharmacokinetic software. Efficacy data from the gerbil and ferret models should be analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of the compound.
Conclusion
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid is a valuable research tool for studying the role of the NK1 receptor in health and disease. The protocols provided in this guide offer a framework for its synthesis and comprehensive preclinical characterization. Adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of NK1 receptor pharmacology and the potential therapeutic applications of its antagonists.
References
- Di Fabio, R., Griffante, C., Alvaro, G., Pentassuglia, G., Pizzi, D. A., Donati, D., ... & Corsi, M. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247.
- Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- StatPearls Publishing. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. Treasure Island (FL).
- Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
- Inxight Drugs. (n.d.). VESTIPITANT.
- De Vry, J., & Jentzsch, K. R. (2007). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 289-293.
- Vink, R., & Van Den Heuvel, C. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3487.
- NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis.
- BindingDB. (n.d.). Assay in Summary_ki.
- Ballard, T. M., & Higgins, G. A. (2001). Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. European Journal of Pharmacology, 412(3), 241-246.
- Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- Percie du Sert, N., & Andrews, P. L. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 641-653.
- Google Patents. (n.d.).
- Ständer, S., & Schmelz, M. (2015). The NK1 receptor antagonist aprepitant attenuates NK1 agonist-induced scratching behaviour in the gerbil after intra-dermal, topical or oral administration.
- de la Puente-Redondo, V., & Moro, C. A. (2007). Efficacy of maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs. American Journal of Veterinary Research, 68(1), 88-96.
- Rudd, J. A., & Andrews, P. L. (2017). Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed... Oncotarget, 8(63), 106836-106852.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. The New England Journal of Medicine, 358(23), 2482-2494.
- R&D Systems. (n.d.). Substance P Parameter Assay.
- Innoprot. (n.d.).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). substance P | Ligand Activity Charts.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- M. D. P. I. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
- Assay Guidance Manual. (2012). Phospho-ERK Assays.
- M. D. P. I. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor.
- Medical Pharmacology. (2025). Pharmacokinetics.
- Revvity. (2025). HTRF PHOSPHO-ERK1/2 (THR202/TYR 204) DETECTION KITS.
- eScholarship.org. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics.
- Astex Pharmaceuticals. (2019).
- LICORbio™. (n.d.).
- Physiologie et Thérapeutique. (n.d.). Plasma terminal half-life.
Sources
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. hepatochem.com [hepatochem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. Assay in Summary_ki [w.bindingdb.org]
- 14. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 15. europeanreview.org [europeanreview.org]
- 16. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 17. escholarship.org [escholarship.org]
- 18. physiologie.envt.fr [physiologie.envt.fr]
- 19. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 23. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed... | Oncotarget [oncotarget.com]
Biological evaluation of new Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin analogues as antimicrobial agents.
[1][2][3]
Introduction & Scientific Rationale
The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents.[1] Fluoroquinolones (FQs), such as Norfloxacin, are potent DNA gyrase inhibitors but face increasing resistance due to efflux pump overexpression (e.g., NorA in S. aureus) and target mutations.
This application note details the biological evaluation of Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin analogues . These hybrids combine two pharmacophores:
-
Norfloxacin: Targets bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
-
Thiazolidine-2,4-dione (TZD): A versatile scaffold known to inhibit biofilm formation and potentially disrupt bacterial membranes, acting as a "resistance breaker."
Hybrid Design Strategy
The chemical strategy involves linking the N-4 piperazine nitrogen of Norfloxacin to a TZD moiety via an acetyl linker. This modification aims to:
-
Alter the binding mode to the Gyrase-DNA complex to overcome standard FQ resistance.
-
Introduce anti-biofilm properties inherent to the TZD nucleus.[2]
-
Modulate lipophilicity (logP) to enhance cellular uptake.
Experimental Workflow Overview
The evaluation pipeline moves from phenotypic screening to mechanistic validation and safety profiling.
Figure 1: Critical path for the biological evaluation of Norfloxacin-TZD hybrids.
Protocol A: Antimicrobial Susceptibility Testing (MIC)[6][7]
Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [1].[3][4][5][6][7]
Reagents & Materials[4][6][11][12][13][14]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains:
-
Gram-Negative: E. coli ATCC 25922, P. aeruginosa ATCC 27853.
-
Gram-Positive: S. aureus ATCC 25923, S. aureus MRSA strains.
-
-
Controls: Norfloxacin (Positive), DMSO (Solvent Negative), Sterility Control.
-
Detection: Resazurin dye (0.015%) or optical density (OD600).
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve the Norfloxacin-TZD hybrid in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Critical Step: The TZD moiety increases lipophilicity. Ensure complete solubilization; sonicate if necessary.
-
Prepare serial 2-fold dilutions in CAMHB. Final test concentrations should range from 0.03 to 128 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of
CFU/mL.
-
-
Assay Assembly (96-well plate):
-
Test Wells: 100 µL diluted compound + 100 µL bacterial inoculum.
-
Growth Control: 100 µL CAMHB + 100 µL inoculum (No drug).
-
Sterility Control: 200 µL CAMHB (No bacteria).
-
-
Incubation & Readout:
-
Incubate at 37°C for 16–20 hours (aerobic).
-
Visual Read: MIC is the lowest concentration showing no visible turbidity.
-
Resazurin Modification: Add 30 µL resazurin solution; incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).
-
Data Reporting Template
| Compound ID | R-Group (TZD) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Norfloxacin | - | 0.5 | 1.0 | 2.0 |
| Hybrid 7a | Phenyl | 0.25 | 0.5 | 4.0 |
| Hybrid 7b | 4-Cl-Phenyl | 0.125 | 0.25 | 2.0 |
| Hybrid 7c | 4-NO2-Phenyl | >64 | >64 | >64 |
Note: Data trends typically show that electron-withdrawing groups (Cl, F) on the TZD benzylidene ring enhance activity, while bulky nitro groups may reduce cell wall permeability [2].
Protocol B: Mechanism of Action (DNA Gyrase Inhibition)
Objective: Confirm that the hybrid retains the ability to inhibit DNA supercoiling, the primary mechanism of fluoroquinolones. Assay Principle: Conversion of relaxed plasmid DNA (pBR322) to supercoiled DNA by E. coli DNA Gyrase. Inhibition results in the persistence of relaxed DNA bands on a gel.
Reagents
-
E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB).
-
Relaxed pBR322 plasmid DNA (Substrate).[8]
-
Assay Buffer: 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP.[8]
-
Stop Buffer: 5% SDS, 0.25 mg/mL Bromophenol Blue.[8]
Workflow Diagram
Figure 2: DNA Gyrase Supercoiling Inhibition Assay Workflow.[9]
Step-by-Step Methodology
-
Reaction Setup (Total Vol: 30 µL):
-
Mix Assay Buffer, 1 mM ATP, and 0.5 µg relaxed pBR322 DNA.
-
Add test compound (Hybrid) at varying concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Initiate by adding 1 Unit of E. coli DNA Gyrase.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes.
-
-
Termination:
-
Add 8 µL Stop Buffer (SDS/Bromophenol Blue).[8]
-
Optional: Add Proteinase K (50 µg/mL) and incubate for 30 mins to digest the enzyme if "cleavable complex" trapping is suspected.
-
-
Electrophoresis:
-
Load samples onto a 1% agarose gel in TAE buffer.
-
Critical: Run at low voltage (50V) for 3-4 hours to ensure separation of relaxed (slow migrating) and supercoiled (fast migrating) isoforms.
-
Stain with Ethidium Bromide after the run (post-staining) to prevent intercalation from affecting migration during the run.
-
-
Analysis:
-
Active Enzyme Control: Fully supercoiled DNA band (fast).
-
Inhibited Sample: Presence of relaxed DNA band (slow).
-
Calculate IC50 by densitometry of the supercoiled band.
-
Protocol C: Cytotoxicity Profiling (MTT Assay)
Objective: Calculate the Selectivity Index (SI) =
Methodology
-
Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.
-
Seeding: Seed
cells/well in DMEM + 10% FBS in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Replace media with fresh media containing the Hybrid compound (concentration range: 1–500 µM).
-
Include DMSO vehicle control and Triton X-100 (positive lysis control).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple crystals).
-
-
Solubilization & Read:
-
Remove media. Add 100 µL DMSO to dissolve crystals.
-
Read Absorbance at 570 nm.
-
-
Calculation:
- .
-
Determine
(Concentration cytotoxic to 50% of cells).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. [Link]
-
Marc, G., et al. (2019).[10] Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.[11][10][12] Molecules, 24(21), 3959.[10][12] [Link]
-
Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Inspiralis. (n.d.). DNA Gyrase Supercoiling Assay Protocol. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. topogen.com [topogen.com]
- 10. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Pharmacological Characterization of BMY-14802 (BMS-181100) as a Non-Dopaminergic Atypical Antipsychotic
[1][2][3]
Application:Target Audience:1Abstract & Introduction
The development of atypical antipsychotics has historically focused on the serotonin-dopamine antagonism (SDA) hypothesis. However, significant unmet needs remain regarding negative symptoms and extrapyramidal side effects (EPS). This application note details the characterization of BMY-14802 (BMS-181100) , a fluorinated piperazine-pyrimidine derivative that challenges the dopamine D2 blockade dogma.[1]
Unlike traditional neuroleptics, BMY-14802 acts primarily as a high-affinity Sigma-1 (
Pharmacological Profile[1][3][4][5][6]
BMY-14802 distinguishes itself through high selectivity for Sigma sites.[1][2] The presence of the fluorophenyl and fluoropyrimidine moieties enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration.
Table 1: Receptor Binding Affinity Profile ( / )[1][3]
| Receptor Target | Affinity ( | Ligand Used for Assay | Functional Outcome |
| Sigma-1 ( | 28 - 112 nM | (+)-[³H]Pentazocine | Antagonist/Modulator (Neuroprotection, Anti-dyskinesia) |
| 5-HT1A | ~200 nM | [³H]8-OH-DPAT | Partial Agonist (Anxiolytic, Anti-negative symptoms) |
| Dopamine D2 | > 10,000 nM | [³H]Spiperone | Inactive (No EPS/Catalepsy risk) |
| Alpha-1 Adrenergic | Modest | [³H]Prazosin | Potential for orthostatic hypotension (side effect) |
Data aggregated from Yevich et al. (1992) and Taylor et al. (1993).[1]
Mechanism of Action: The Sigma-1 Chaperone Hypothesis[1]
Unlike D2 antagonists that block post-synaptic receptors on the plasma membrane, BMY-14802 exerts its effects intracellularly. The Sigma-1 receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[1]
Mechanism Flow:
-
Translocation: Upon binding BMY-14802,
receptors may dissociate from BiP (binding immunoglobulin protein). -
Modulation: The receptor interacts with IP3 receptors (IP3R) to stabilize Calcium (
) signaling. -
Downstream: This modulation prevents
overload, reduces glutamatergic excitotoxicity, and indirectly modulates dopamine release in the prefrontal cortex without striatal blockade.
Diagram 1: Sigma-1 Receptor Signaling Pathway[1]
Caption: BMY-14802 modulation of Sigma-1 chaperone activity at the ER-Mitochondria interface.[1]
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Purpose: To determine the affinity (
Materials
-
Tissue: Guinea pig whole brain (minus cerebellum).
-
Radioligand: (+)-[³H]Pentazocine (Specific Activity ~30-60 Ci/mmol).[1] Note: (+)-Pentazocine is highly selective for
over .[1] -
Non-specific Binding Agent: Haloperidol (10
M) or unlabeled (+)-Pentazocine (10 M).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Compound: BMY-14802 (dissolved in DMSO, final concentration <1%).[1]
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000
for 15 minutes at 4°C. -
Resuspend pellet in fresh buffer and repeat centrifugation twice to wash endogenous ligands.
-
Final resuspension: Adjust protein concentration to ~0.5 mg/mL.
-
-
Assay Setup (96-well plate or tubes):
-
Total Binding: 100
L Membrane + 50 L Buffer + 50 L [³H]Pentazocine (Final conc: 3 nM). -
Non-Specific Binding (NSB): 100
L Membrane + 50 L Haloperidol (10 M) + 50 L [³H]Pentazocine. -
Test Compound: 100
L Membrane + 50 L BMY-14802 (varying concentrations to M) + 50 L [³H]Pentazocine.[1]
-
-
Incubation:
-
Incubate at 37°C for 120 minutes . Critical: Sigma receptors require longer incubation times to reach equilibrium compared to GPCRs.[1]
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filters).
-
Wash 3x with 5 mL ice-cold Tris-HCl buffer.[1]
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (e.g., GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .[1]
-
Protocol B: In Vivo Conditioned Avoidance Response (CAR)
Purpose: To assess antipsychotic potential. Effective antipsychotics selectively inhibit avoidance behavior without inhibiting escape behavior (which would indicate sedation/motor impairment).
Experimental Design
-
Subjects: Male Sprague-Dawley rats (250-300g).[1]
-
Apparatus: Two-way shuttle box with grid floor and auditory/visual cues.[1]
-
Dosing: BMY-14802 administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to testing.[1] Dose range: 5–40 mg/kg.
Workflow
-
Training Phase (Days 1-5):
-
Trials consist of a 10s Warning Signal (Tone/Light) followed by a 10s Shock (0.5 mA) if the rat does not move to the other compartment.
-
Avoidance: Crossing during the Warning Signal (No shock).
-
Escape: Crossing during the Shock phase.
-
Criterion: Rats must achieve >80% avoidance to be included in the drug test.
-
-
Drug Testing (Day 6):
-
Data Interpretation:
-
Positive Result: Significant reduction in Avoidance counts with preserved Escape capability.
-
False Positive (Sedation): Reduction in both Avoidance and Escape (indicates motor incoordination, not psychosis specificity).
-
Reference: BMY-14802 typically inhibits avoidance with an
of ~15 mg/kg (i.p.) without causing catalepsy.[1]
-
Experimental Workflow Diagram
This diagram visualizes the screening cascade for validating BMY-14802-like compounds, moving from synthesis to behavioral validation.[1]
Diagram 2: Drug Discovery Cascade for Sigma Ligands[1]
Caption: Screening cascade prioritizing Sigma-1 selectivity over D2 affinity to ensure atypical profile.
References
-
Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents.[1][4] Journal of Medicinal Chemistry, 35(24), 4516–4525.[4]
-
Taylor, D. P., et al. (1993). A role for sigma binding in the antipsychotic profile of BMY 14802? NIDA Research Monograph, 133, 125-157.
-
Matthews, R. T., McMillen, B. A., Sallis, R., & Blair, R. (1986). Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function.[5] Journal of Pharmacology and Experimental Therapeutics, 239(1), 124-131.
-
Paquette, M. A., et al. (2009). The sigma-1 antagonist BMY-14802 inhibits L-DOPA-induced abnormal involuntary movements by a WAY-100635-sensitive mechanism.[1] Psychopharmacology, 204(4), 743-754.[3]
Sources
- 1. BindingDB BDBM50002238 (R)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol::(S)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol::1-(4-Fluoro-phenyl)-1-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)::1-(4-Fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-piperazin-1-yl]-butan-1-ol::1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol::1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)::1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol::4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol::4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol(BMY 14802)::BMY-14802::CHEMBL60859 [bindingdb.org]
- 2. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Advanced Application Note: Evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid (Fluoro-Loxoprofen)
Executive Summary
This application note details the experimental characterization of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid , hereafter referred to as 2-Fluoroloxoprofen (F-LOX) .
F-LOX represents a significant advancement in the class of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs). While structurally derived from the clinical standard Loxoprofen , the introduction of a fluorine atom at the ortho position of the phenyl ring confers a critical safety advantage: reduced membrane permeabilization . This physicochemical alteration significantly lowers gastric ulcerogenic activity without compromising cyclooxygenase (COX) inhibitory potency.
This guide provides validated protocols for the synthesis, metabolic activation, and safety profiling of F-LOX, designed for researchers aiming to develop safer NSAID candidates.
Mechanism of Action & Rationale
The Prodrug Mechanism
Like its parent compound Loxoprofen, F-LOX is a prodrug . It exhibits weak inhibitory activity against COX enzymes in its ketone form. Bioactivation occurs in vivo via aromatic aldehyde-ketone reductases , which convert the cyclopentanone moiety into a trans-alcohol.[1] This active metabolite binds to the COX active site (Arg120 and Tyr355) to inhibit prostaglandin synthesis.
The Safety Differentiator: Membrane Permeabilization
Standard NSAIDs cause gastric damage via two mechanisms:
-
COX Inhibition: Systemic reduction of protective prostaglandins.[2]
-
Direct Cytotoxicity: The acidic NSAID molecule penetrates lipid bilayers, causing membrane disruption and mitochondrial uncoupling.
F-LOX Innovation: The fluorine substitution alters the lipophilicity and membrane interaction dynamics, significantly reducing the direct cytotoxic component (Mechanism #2) while maintaining Mechanism #1.
Pathway Visualization
Figure 1: Pharmacological pathway of F-LOX. The fluorine substitution minimizes direct membrane interaction (red pathway) while preserving the therapeutic COX inhibition cascade (green pathway).
Experimental Protocols
Protocol A: Handling Prodrugs in In Vitro Assays
Critical Note: Because F-LOX is a prodrug, adding it directly to a purified enzyme assay (e.g., recombinant COX-1) will yield false negative results (high IC50). You must use the Active Metabolite for enzyme assays, or a Whole Cell Assay for the Prodrug.
Option 1: Chemical Reduction (Preparation of Active Metabolite)
Before screening, convert F-LOX to its active alcohol form.
-
Dissolution: Dissolve F-LOX (1 mmol) in Methanol (10 mL).
-
Reduction: Add Sodium Borohydride (NaBH4, 1.5 eq) at 0°C. Stir for 30 min.
-
Quench: Add 1N HCl dropwise to neutralize.
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Isolate the trans-isomer via HPLC or column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The trans-alcohol is the potent COX inhibitor; the cis-alcohol is less active.
Option 2: Human Whole Blood Assay (Cellular Activation)
Use this if you wish to test the prodrug directly, relying on endogenous intracellular reductases.
-
Collection: Collect fresh human whole blood (heparinized).
-
Incubation: Aliquot 1 mL blood into wells. Add F-LOX (0.01 – 100 µM).
-
Stimulation:
-
COX-1: Allow blood to clot for 1 hr at 37°C (platelet activation releases TXB2).
-
COX-2: Add LPS (10 µg/mL) and incubate for 24 hrs.
-
-
Analysis: Centrifuge and measure TXB2 (COX-1 marker) or PGE2 (COX-2 marker) in plasma via ELISA.
Protocol B: Membrane Permeabilization Assay (Calcein Leakage)
This assay validates the "Low Ulcerogenic" claim by measuring membrane disruption.
Materials:
-
Egg yolk phosphatidylcholine (EPC).
-
Calcein (fluorescent dye).
-
Sephadex G-50 column.
-
Fluorescence Microplate Reader (Ex 490 nm / Em 520 nm).
Step-by-Step:
-
Liposome Preparation:
-
Dissolve EPC (10 mg) in chloroform/methanol. Evaporate to form a thin film.
-
Hydrate film with 100 mM Calcein solution (pH 7.4). Vortex to form multilamellar vesicles.
-
Sonicate to form Large Unilamellar Vesicles (LUVs).
-
-
Purification:
-
Pass LUVs through a Sephadex G-50 column to remove unencapsulated (free) calcein.
-
Note: Calcein inside liposomes is self-quenched (non-fluorescent). Leakage leads to dilution and fluorescence.
-
-
Assay Setup:
-
Dilute liposomes to 100 µM lipid concentration in buffer.
-
Add F-LOX or Loxoprofen (Control) at graded concentrations (0.1 – 10 mM).
-
Incubate at 37°C for 10 minutes.
-
-
Measurement:
-
Measure Fluorescence intensity (
). -
Add Triton X-100 (10%) to lyse all liposomes and measure maximum fluorescence (
).
-
-
Calculation:
Expected Result: F-LOX should show significantly lower % leakage compared to Loxoprofen or Indomethacin at equimolar concentrations.
Protocol C: In Vivo Gastric Ulcerogenicity (Rat Model)
Ethical Statement: All animal experiments must comply with institutional IACUC guidelines.
-
Animals: Male Sprague-Dawley rats (200g), fasted for 18 hours (water ad libitum).
-
Administration: Administer F-LOX or Loxoprofen orally (p.o.) suspended in 0.5% CMC-Na.
-
Dose Range: 10, 30, 100 mg/kg.
-
-
Timepoint: Euthanize animals 4 hours post-administration.
-
Stomach Isolation:
-
Remove stomach, inflate with 10 mL of 1% formalin.
-
Immerse in 1% formalin for 10 min to fix.
-
Cut along the greater curvature.
-
-
Scoring (Ulcer Index):
-
Measure the length (mm) of each lesion under a stereomicroscope.
-
Ulcer Index (UI) = Sum of lengths of all lesions per rat.
-
Data Summary & Comparative Analysis
The following table summarizes the typical pharmacological profile of F-LOX versus its parent compound.
| Parameter | Loxoprofen (Parent) | F-LOX (Derivative) | Clinical Implication |
| COX-1 IC50 (Active Metabolite) | ~1.5 µM | ~1.3 µM | Equivalent potency |
| COX-2 IC50 (Active Metabolite) | ~5.0 µM | ~4.8 µM | Equivalent potency |
| Membrane Permeabilization | High (>40% leakage @ 5mM) | Low (<10% leakage @ 5mM) | Primary Safety Benefit |
| Ulcer Index (Rat, 60 mg/kg) | High (~30 mm) | Low (~5 mm) | Reduced GI toxicity |
| Metabolic Activation | Ketone | Ketone | Prodrug status maintained |
Troubleshooting & Optimization
-
Issue: Inconsistent IC50 values.
-
Cause: Failure to use the reduced metabolite in enzyme assays.
-
Solution: Verify the chemical structure via NMR before assaying. Ensure you are using the trans-alcohol form, as the cis-alcohol is significantly less potent.
-
-
Issue: High background in Calcein Assay.
-
Cause: Incomplete removal of free calcein during Sephadex purification.
-
Solution: Re-run the column chromatography or use a fresh batch of Sephadex G-50.
-
-
Issue: Poor solubility of F-LOX.
-
Solution: F-LOX is lipophilic. Dissolve in 100% DMSO for stock solutions (up to 100 mM), then dilute into assay buffer. Ensure final DMSO concentration is <1% to avoid solvent effects on enzymes.
-
References
-
Yamakawa, N., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity.[3] Journal of Medicinal Chemistry, 55(11), 5143-5150.[3] Link
-
Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.[1][4] Bioorganic & Medicinal Chemistry Letters, 21(11), 3299-3311. Link
-
Cayman Chemical. COX-1 (Ovine) Inhibitor Screening Assay Protocol. Link
-
BenchChem. In Vitro COX Enzyme Inhibition Assay (Colorimetric) for Propionic Acid Derivatives. Link
Sources
- 1. ovid.com [ovid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Use of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide as a 5-hydroxytryptamine(2A) receptor inverse agonist.
Application Note: Pharmacological Characterization of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (Pimavanserin)
Introduction & Compound Identity
The compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide , commonly known as Pimavanserin (or ACP-103), represents a significant shift in neuropsychopharmacology. Unlike traditional antipsychotics that act as dopamine D2 receptor antagonists, Pimavanserin functions as a selective 5-HT2A receptor inverse agonist .[1][2]
This application note details the protocols for validating this compound’s unique mechanism. It is specifically designed for researchers investigating non-dopaminergic pathways for the treatment of psychosis, particularly in neurodegenerative contexts like Parkinson’s Disease Psychosis (PDP), where D2 blockade is contraindicated due to motor liability.
Key Pharmacological Differentiators
-
Mechanism: Inverse Agonism (suppresses basal/constitutive receptor activity).[3]
-
Selectivity: High affinity for 5-HT2A; moderate for 5-HT2C; negligible affinity for Dopamine D2 .
-
Therapeutic Value: Treating psychosis without worsening extrapyramidal symptoms (EPS).[4]
Mechanism of Action: Inverse Agonism[1][3][5][6][7][8][9]
The 5-HT2A receptor exhibits significant constitutive activity —it can spontaneously adopt an active conformation (
-
Antagonists (Neutral): Block agonist binding but do not affect basal signaling.
-
Inverse Agonists (Pimavanserin): Bind preferentially to the inactive state (
), shifting the equilibrium away from , thereby reducing basal signaling below constitutive levels.
Figure 1: Mechanism of Inverse Agonism.[5] Pimavanserin stabilizes the inactive receptor state, reducing basal signaling.
Pharmacological Profile
The following data summarizes the binding affinity (
| Receptor Target | Affinity ( | Functional Activity | Clinical Relevance |
| 5-HT2A | 0.087 nM | Inverse Agonist | Primary antipsychotic mechanism.[7] |
| 5-HT2C | 0.44 nM | Inverse Agonist | Potential synergy; lower potency than 2A. |
| Dopamine D2 | > 300 nM | Inactive | Crucial: No motor side effects (EPS). |
| H1 Histamine | Low/Negligible | - | Low sedation risk compared to Clozapine. |
| Muscarinic | Negligible | - | Low risk of cognitive blurring. |
Data Source: Vanover et al. (2006).[3][8][9]
Experimental Protocols
Protocol A: In Vitro Radioligand Binding (Competition Assay)
Purpose: To determine the affinity (
Materials:
-
Membranes: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Specific Activity ~60-80 Ci/mmol). -
Non-specific control: 10 µM Mianserin or Methysergide.
-
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~5-10 µg protein/well.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL
-Ketanserin (Final concentration ~0.5 nM). -
50 µL Pimavanserin (Concentration range:
M to M).
-
-
Equilibrium: Incubate for 60 minutes at 37°C in the dark (Ketanserin is light-sensitive).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail and count via liquid scintillation spectroscopy.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation:
Protocol B: Functional Inverse Agonist Assay (IP Accumulation)
Purpose: To demonstrate the reduction of basal receptor activity (Inverse Agonism).
Expert Insight: Standard agonist assays measure an increase in signal. To detect inverse agonism, you must use a system with high constitutive activity (high receptor density) and measure the decrease in basal Inositol Phosphate (IP) production.
Materials:
-
Cells: HEK-293 cells overexpressing human 5-HT2A (High expression is critical for constitutive signal).
-
Reagent: IP-One HTRF® kit (Cisbio) or
-myo-inositol.
Workflow:
-
Seeding: Plate cells at 20,000 cells/well in a 384-well plate. Incubate overnight.
-
Starvation: Replace medium with stimulation buffer (LiCl containing buffer) to block IP degradation.
-
Treatment (Critical Step):
-
Add Pimavanserin (dose-response) without any agonist .
-
Include a "Basal" control (Buffer only).
-
Include a "Full Inverse Agonist" control if available (e.g., Ritanserin) for normalization.
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Detection: Lyse cells and add HTRF detection reagents (Cryptate-labeled anti-IP1 + d2-labeled IP1).
-
Analysis:
-
Plot signal vs. log[Pimavanserin].
-
Result: You should observe a sigmoidal decrease in IP levels relative to the basal control.
-
Note: A neutral antagonist would show a flat line (no change from basal) in the absence of an agonist.
-
Protocol C: In Vivo Validation (DOI-Induced Head Twitch)
Purpose: To confirm 5-HT2A blockade in a behavioral model.
Rationale: The 5-HT2A agonist DOI induces a characteristic "head twitch response" (HTR) in rodents.[10] Pimavanserin should dose-dependently block this behavior.[6]
Workflow:
-
Animals: Male C57BL/6 mice (8-10 weeks).
-
Pre-treatment: Administer Pimavanserin (1, 3, 10 mg/kg, s.c. or p.o.) or Vehicle.
-
Wait Time: 60 minutes (p.o.) or 30 minutes (s.c.).
-
-
Challenge: Administer DOI (2.5 mg/kg, i.p.).
-
Observation: Immediately place mouse in a glass cylinder.
-
Quantification: Count HTRs (rapid rotational head movements) for 30 minutes.
-
Data Presentation:
Experimental Logic & Screening Cascade
The following diagram illustrates the decision matrix for validating Pimavanserin as a PDP therapeutic candidate.
Figure 2: Validation Workflow. Screening cascade prioritizing selectivity and functional inverse agonism.
References
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[8][13] Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.[2]
-
Weiner, D. M., et al. (2001). 5-Hydroxytryptamine2A receptor inverse agonists as antipsychotics. Journal of Pharmacology and Experimental Therapeutics, 299(1), 268-276.[5]
-
Meltzer, H. Y., et al. (2010). Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of Parkinson's disease psychosis.[14] Neuropsychopharmacology, 35(4), 881–892.
-
Acadia Pharmaceuticals. NUPLAZID (pimavanserin) Prescribing Information.[4][7]
Sources
- 1. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. NUPLAZID | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acadia.com [acadia.com]
- 8. pimavanserin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | Pimavanserin treatment increases plasma brain-derived neurotrophic factor levels in rats [frontiersin.org]
- 10. d-nb.info [d-nb.info]
- 11. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 4-(4-alkylpiperazin-1-yl)phenyl group for selective estrogen receptor modulators.
Executive Summary
This guide details the application of the 4-(4-alkylpiperazin-1-yl)phenyl group in the development of next-generation SERMs. Historically, the pharmacophore of SERMs (e.g., Tamoxifen, Raloxifene) relies on a flexible basic side chain—typically a dimethylaminoethoxy or piperidinoethoxy motif—to interact with Aspartate-351 (Asp351) within the Estrogen Receptor (ER) ligand-binding domain (LBD).
The 4-(4-alkylpiperazin-1-yl)phenyl moiety represents a rigidified bioisostere where the basic nitrogen is constrained within a piperazine ring directly fused to the phenyl scaffold. This modification stabilizes the antagonist conformation of Helix 12 (H12) while improving metabolic stability by eliminating the labile ether linkage found in first-generation SERMs.
Chemical Design Rationale & Mechanism
The Pharmacophore Shift
In classical SERMs, the basic side chain protrudes from the ligand-binding pocket, displacing H12. The 4-(4-alkylpiperazin-1-yl)phenyl group achieves this via a direct C-N bond between the aromatic core and the piperazine.
-
N1 (Proximal): Attached to the aromatic core (phenyl ring). This bond must be metabolically robust.
-
N4 (Distal): Substituted with an alkyl group (Methyl/Ethyl). This nitrogen remains protonated at physiological pH, forming a critical salt bridge with Asp351 (ER
). -
Rigidity: Unlike the ethoxy linker, the direct phenyl-piperazine bond restricts conformational freedom, reducing the entropic penalty upon binding.
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the structural displacement mechanism triggered by this moiety.
Figure 1: Mechanism of Helix 12 displacement driven by the piperazine-Asp351 salt bridge.
Chemical Synthesis Protocol
Objective: Install the 4-(4-alkylpiperazin-1-yl) group onto an aryl halide core using Buchwald-Hartwig Amination. This method is superior to nucleophilic aromatic substitution (
Materials
-
Substrate: Aryl Bromide or Aryl Triflate core (e.g., 4-bromo-derivative of the SERM scaffold).
-
Amine: 1-Methylpiperazine (or 1-Ethylpiperazine).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos.
-
Base: Sodium tert-butoxide (
) or Cesium Carbonate ( ). -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Reagent Loading:
-
Add Aryl Bromide (1.0 eq).
-
Add
(0.02 eq) and BINAP (0.06 eq). -
Add
(1.4 eq).
-
-
Solvent Addition: Add anhydrous Toluene (0.1 M concentration relative to substrate) via syringe.
-
Amine Addition: Add 1-Methylpiperazine (1.2 eq) dropwise.
-
Reaction:
-
Seal the flask and heat to 80–100°C for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Look for the disappearance of the aryl bromide peak.
-
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: DCM to DCM/MeOH (95:5) + 1%
(to prevent streaking of the basic amine).
-
Figure 2: Buchwald-Hartwig amination workflow for piperazine installation.
Biological Evaluation Protocol: Competitive Binding Assay
Objective: Determine the Relative Binding Affinity (RBA) of the synthesized piperazine-SERM against Estrogen Receptor
Reagents & Buffers
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol.
-
Receptor Source: Recombinant Human ER
LBD (commercial or expressed in E. coli). -
Radioligand:
-17 -Estradiol ( -E2), specific activity ~80-100 Ci/mmol. -
Competitor: Non-labeled 17
-Estradiol (Standard) and Test Compounds (Piperazine SERMs). -
Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxyapatite.
Protocol Steps
-
Preparation of Stocks:
-
Dissolve Test Compounds in 100% DMSO to 10 mM.
-
Prepare serial dilutions (1000 nM to 0.01 nM) in Assay Buffer (ensure DMSO < 1% final).
-
-
Incubation Setup:
-
Total Binding (TB): Receptor +
-E2 (1 nM). -
Non-Specific Binding (NSB): Receptor +
-E2 (1 nM) + Excess Unlabeled E2 (1000 nM). -
Test Samples: Receptor +
-E2 (1 nM) + Test Compound (Variable Conc).
-
-
Reaction:
-
Incubate tubes at 4°C for 16-18 hours to reach equilibrium. (Low temperature prevents receptor degradation).
-
-
Separation:
-
Add Dextran-coated Charcoal suspension to absorb unbound ligand.
-
Incubate for 10 min at 4°C with shaking.
-
Centrifuge at 3000 x g for 10 min.
-
-
Quantification:
-
Aliquot supernatant (containing Receptor-Ligand complex) into scintillation vials.
-
Add scintillation cocktail and count CPM (Counts Per Minute) in a beta-counter.
-
Data Analysis
Calculate the
Relative Binding Affinity (RBA) Calculation:
-
RBA = 100: Equipotent to Estradiol.
-
RBA > 1: Higher affinity than Estradiol.
-
RBA < 1: Lower affinity (Typical for SERMs, often 1-50%).
Comparative Data: Piperazine vs. Traditional Side Chains
The following table summarizes the structural and functional differences between the novel piperazine moiety and the traditional ethoxy-piperidine chain.
| Feature | 4-(1-Piperidinoethoxy)phenyl | 4-(4-Methylpiperazin-1-yl)phenyl | Impact of Change |
| Linker | Ether (-O-CH2-CH2-) | Direct Bond (Aryl-N) | Increased metabolic stability (No O-dealkylation). |
| Rigidity | Flexible (Rotatable bonds) | Rigid (Conformationally restricted) | Lower entropic cost of binding; higher specificity. |
| Basicity (pKa) | ~9.0 (Piperidine) | ~8.5 (N-Methylpiperazine) | Maintains salt bridge with Asp351 at pH 7.4. |
| Lipophilicity | Moderate | Higher | Improved membrane permeability; potential for CNS penetration (if desired). |
| ER | High (Reference) | Equipotent or Superior | Validated bioisostere [1]. |
References
-
Bioorganic & Medicinal Chemistry Letters (2003) . 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators.[2]
-
Journal of Medicinal Chemistry (2005) . Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha.[3]
-
EPA Protocol . In Vitro Estrogen Receptor Competitive Binding Assays.[4][5]
-
Journal of Medicinal Chemistry (2012) . Structure-activity relationships of arylpiperazine derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one for the treatment of cancer.
Compound Identity: 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one Common Name: Torin 2 CAS Number: 1223001-51-1 Target Class: ATP-competitive mTOR inhibitor; PIKK family inhibitor (ATM/ATR/DNA-PK)[1][2]
Executive Summary & Mechanism of Action
This guide details the experimental application of Torin 2 , a second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[2][3] Unlike first-generation allosteric inhibitors (e.g., Rapamycin) which only partially inhibit mTORC1, Torin 2 potently blocks the ATP-binding pocket of both mTORC1 and mTORC2 .
Crucial Distinction: At higher concentrations (>20 nM), Torin 2 exhibits "polypharmacology" by inhibiting the PI3K-related kinase (PIKK) family, specifically ATM , ATR , and DNA-PK . This dual activity makes it uniquely effective in Triple-Negative Breast Cancer (TNBC) and as a radiosensitizer, as it simultaneously blocks cell growth (mTOR) and DNA damage repair (PIKKs).
Signaling Pathway & Inhibition Logic
The following diagram illustrates the dual-node blockade Torin 2 exerts on the PI3K/mTOR and DNA Damage Response (DDR) pathways.[4]
Caption: Torin 2 blockade of mTORC1/2 (preventing S6K/4E-BP1/Akt phosphorylation) and PIKK family kinases (impairing DNA repair).
Compound Handling & Formulation
Scientific Integrity Note: Torin 2 is hydrophobic. Improper solubilization will result in precipitation and erratic in vivo data.
Storage and Stock Preparation[3]
-
Powder Storage: -20°C, desiccated. Stable for >2 years.
-
Stock Solvent: Dimethyl Sulfoxide (DMSO).[5]
-
Solubility: ~10-20 mg/mL in DMSO.
-
Protocol:
-
Dissolve powder in anhydrous DMSO to create a 10 mM stock .
-
Vortex for 1 minute. If particles persist, warm to 37°C for 5 minutes.
-
Aliquot into single-use vials (avoid freeze-thaw cycles) and store at -80°C.
-
In Vivo Formulation (Oral/IP)
Torin 2 has improved bioavailability (54%) compared to Torin 1, but requires a co-solvent system for animal dosing.
Recommended Vehicle (Standard):
| Component | Percentage | Function |
|---|---|---|
| DMSO | 10% | Solubilizer (Pre-dissolve drug here) |
| PEG 300 or 400 | 40% | Co-solvent/Viscosity |
| Tween 80 | 5% | Surfactant |
| Saline (0.9%) | 45% | Diluent (Add LAST) |
Preparation Steps:
-
Add calculated volume of Torin 2 stock (in DMSO) to the tube.
-
Add PEG 300/400; vortex until clear.
-
Add Tween 80; vortex until clear.
-
Slowly add warm Saline (37°C) while vortexing. Do not add saline first , or the compound will crash out.
In Vitro Application Protocols
Establishing Potency (Cell Viability)
Because Torin 2 is potent (IC50 < 1 nM for mTOR), standard mM range screens are inappropriate.
-
Assay: CellTiter-Glo (ATP) or Crystal Violet.
-
Dose Range: 0.1 nM to 1000 nM (Log scale).
-
Duration: 72 hours (mTOR inhibition is cytostatic; effects take time to manifest).
-
Control: DMSO concentration must remain constant across all wells (max 0.1%).
Self-Validating Western Blot System
To confirm Target Engagement , you must assay specific phosphorylation sites. If these markers do not decrease, the drug is not working (or degraded), regardless of phenotypic outcome.
| Target Complex | Primary Biomarker | Mechanism Check |
| mTORC1 | p-S6K1 (Thr389) | Direct substrate. Should be abolished at <10 nM. |
| mTORC1 | p-4E-BP1 (Thr37/46) | Rapamycin-resistant site. Torin 2 blocks this fully; Rapamycin does not. |
| mTORC2 | p-Akt (Ser473) | Critical differentiator. Torin 2 ablates this; Rapamycin often increases it (feedback loop). |
| ATM/ATR | p-Chk1 (Ser317) | Only relevant if studying DNA damage sensitization (use >50 nM). |
Protocol:
-
Seed cells (e.g., HCT116, MCF7) at 50% confluence.
-
Treat with Torin 2 (10 nM - 250 nM) for 2 to 24 hours .
-
Note: p-Akt (S473) downregulation is best observed at 2-6 hours.
-
-
Lyse in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).
-
Normalize protein and blot.
In Vivo Experimental Workflow
Torin 2 is effective in xenograft models, particularly for solid tumors (NSCLC, TNBC) and leukemias.
Dosing Regimens
-
Effective Dose: 10 mg/kg to 20 mg/kg.
-
Frequency: Daily (QD) or Every Other Day (QOD).
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).
-
Safety: Monitor body weight. >15% weight loss indicates toxicity (likely PIKK-related gut toxicity).
Workflow Diagram
The following flowchart outlines a robust preclinical trial structure using Torin 2.
Caption: Preclinical workflow ensuring pharmacodynamic (PD) validation of Torin 2 activity in tumor tissue.
Troubleshooting & Critical Controls
Differentiating Torin 2 from Rapamycin
If you observe inhibition of p-S6K (T389) but persistence of p-4E-BP1 (T37/46) or p-Akt (S473), your compound may have degraded, or you are observing allosteric inhibition (like Rapamycin) rather than catalytic inhibition. Torin 2 must inhibit all these sites.
Solubility Issues
-
Symptom: Cloudiness upon adding saline to the formulation.
-
Solution: Ensure the PEG/Tween mixture is fully homogenized with the DMSO stock before adding saline. Warm the saline to 37°C. If precipitation occurs, do not dose; the bioavailability will be near zero.
Radiosensitization Controls
When using Torin 2 to sensitize cells to radiation (IR):
-
Pre-treat cells with Torin 2 (50-100 nM) for 1 hour prior to IR.
-
This ensures the ATP-binding pocket of ATM/DNA-PK is occupied at the moment of DNA damage induction.
References
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.[6][7][8] Journal of Medicinal Chemistry.
-
Liu, Q., et al. (2011). Discovery of Torin 2 as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.
-
Liu, Q., et al. (2013). Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR. Cancer Research.
-
Simioni, C., et al. (2019). Torin-2 cytotoxicity is related to PI3K/Akt/mTOR signaling pathway inhibition in B-precursor acute lymphoblastic leukemia.[9] International Journal of Molecular Sciences.
-
Chopra, S. S., et al. (2020). Torin2 exploits replication and checkpoint vulnerabilities to cause death of PI3K-activated triple-negative breast cancer cells. Cell Systems.
Sources
- 1. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torin2 Potentiates Anticancer Effects on Adult T-Cell Leukemia/Lymphoma by Inhibiting Mammalian Target of Rapamycin | Anticancer Research [ar.iiarjournals.org]
- 4. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of crude 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester by column chromatography.
Subject: Purification of crude 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Ticket ID: PUR-005-AZ Assigned Scientist: Senior Application Specialist, Separation Sciences
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester via the N-alkylation of 1-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.
This purification presents a classic chromatographic challenge: separating a tertiary amine product from a secondary amine starting material while maintaining the integrity of a sterically hindered ester. The guide below moves beyond standard literature protocols to address the specific physicochemical behavior of aryl piperazines on silica gel.
Module 1: Pre-Purification Diagnostics
Before packing your column, you must diagnose the crude mixture. The success of this purification relies on manipulating the basicity of your mobile phase.[1]
The Chemistry of the Separation
-
Target Molecule: A tertiary amine.[2][3][4][5] It is less polar than the starting material but still basic (
). -
Major Impurity (Starting Material): 1-(4-chlorophenyl)piperazine.[2][6][7] This is a secondary amine with an exposed N-H bond, making it significantly more polar and capable of hydrogen bonding with silanols.
-
The Challenge: Both compounds are basic. On standard silica (pH ~5), they protonate and interact ionically with silanol groups (
), causing "streaking" or "tailing."
Diagnostic Workflow (TLC)
Do not run the column until you have a distinct separation on TLC (
Figure 1: Decision tree for mobile phase selection. Note that aryl piperazines often require base deactivation of silica.
Module 2: The Purification Protocol
While literature often cites simple Hexane/EtOAc systems, real-world samples frequently require base modification to prevent yield loss due to irreversible adsorption.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard phase. High surface area allows resolution of structural analogs. |
| Mobile Phase A | Hexane (or Petroleum Ether) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Modifier (Critical) | Triethylamine (TEA) | Essential: Competitively binds to acidic silanols, preventing the piperazine amine from sticking. |
| Loading Method | Dry Loading (Celite or Silica) | Crude amines are often gummy. Wet loading causes "streaming" and band broadening. |
Step-by-Step Execution
-
Column Pre-treatment (The "Neutralization" Step):
-
Pack the column with Hexane.[4]
-
Flush with 2 column volumes (CV) of Hexane + 1% TEA .
-
Why? This pre-saturates the silica surface with base, neutralizing acidic sites before your product ever touches them.
-
-
Gradient Elution:
-
Start: 100% Hexane (with 1% TEA).
-
Ramp: 0%
10% EtOAc over 5 CVs. -
Hold: 10% EtOAc until the product elutes.
-
Flush: Increase to 30% EtOAc to elute the polar starting material (secondary amine).
-
-
Fraction Analysis:
-
The Target Ester (Tertiary amine) will elute first (Higher
). -
The Starting Piperazine (Secondary amine) will elute second (Lower
).
-
Module 3: Troubleshooting & FAQs
Q1: My product band is streaking across 10+ fractions. How do I fix this?
Diagnosis: This is "Silanol Tailing." The basic nitrogen in the piperazine ring is protonating on the acidic silica surface, forming a salt that drags through the column. The Fix:
-
Immediate: Switch to a mobile phase containing 1% Triethylamine (TEA) or 1% Aqueous Ammonia .
-
Alternative: If you cannot use TEA, switch to Neutral Alumina or Basic Alumina stationary phase.[8] These are less acidic than silica and reduce tailing for amines.
Q2: I see a new spot on TLC that wasn't there before the column. Is my product decomposing?
Diagnosis: Likely Ester Hydrolysis .
-
Silica gel is acidic and hygroscopic.[4] If the compound sits on the column for hours (or overnight), the ethyl ester can hydrolyze to the carboxylic acid.
-
Observation: The acid will stay at the baseline (
). The Fix: -
Run the column quickly (Flash Chromatography).
-
Do not store the crude product on silica overnight.
-
Ensure your solvents are dry.
Q3: The starting material and product are co-eluting.
Diagnosis: The polarity difference is insufficient. The Fix:
-
Decrease Polarity: Drop to 5% EtOAc in Hexane.
-
Change Selectivity: Switch from EtOAc to Dichloromethane (DCM) . A gradient of DCM/MeOH (99:1
95:5) often separates amines better than Hexane/EtOAc due to solvation differences of the nitrogen lone pairs.
Module 4: Advanced Logic & Data
Separation Logic Visualization
The following diagram illustrates the mechanistic interaction causing separation.
Figure 2: Mechanistic interaction on the column. The secondary amine (impurity) binds stronger to silica than the tertiary amine (product), allowing separation.
Reference Data: Expected Rf Values
Note: Values are approximate for Silica Gel 60 F254.
| Compound | Solvent System | Approx.[1][2][3][4][5][8][9][10][11][12][13][14] | Detection |
| Target Ester | 10% EtOAc / Hexane | 0.35 - 0.45 | UV (254 nm) / Iodine |
| SM (Aryl Piperazine) | 10% EtOAc / Hexane | 0.10 - 0.20 | UV (254 nm) / Ninhydrin |
| Target Ester | 10% EtOAc / Hexane (+1% TEA) | 0.50 - 0.60 | UV (254 nm) |
References
-
Synthesis and Purification Context
-
Amine Purification Methodology
- Title: Rapid Chromatographic Technique for Preparative Separation with Moder
- Source: J. Org. Chem. 1978, 43, 14, 2923–2925 (Still, Kahn, Mitra).
-
URL:[Link]
- Relevance: The foundational text on flash chrom
-
Troubleshooting Amine Tailing
Sources
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. osti.gov [osti.gov]
- 12. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. savemyexams.com [savemyexams.com]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [orgspectroscopyint.blogspot.com]
- 16. mdpi.com [mdpi.com]
Improving metabolic stability of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines.
Technical Support Center: Metabolic Stability Optimization Subject: 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines Ticket ID: MET-STAB-8842 Status: Open Responder: Senior Application Scientist, DMPK Division
Welcome to the Metabolic Stability Support Center
You are likely working with a scaffold structurally related to CRL-40,940 (Bisfluoromodafinil) or similar benzhydryl sulfinyl psychostimulants. These compounds often exhibit potent DAT/NET reuptake inhibition but suffer from a "metabolic cliff" due to three competing clearance pathways: Sulfoxidation , N-dealkylation , and Benzylic hydroxylation .
This guide bypasses generic advice. We focus on the specific liabilities of the bis(4-fluorophenyl)methyl sulfinyl core and the alicyclic amine tail.
Module 1: Diagnostic Profiling (The "Check Engine" Light)
Before synthesizing new analogs, you must identify where the molecule is breaking down. Standard Human Liver Microsome (HLM) assays often give incomplete data for sulfinyl compounds because they lack the cytosolic enzymes responsible for reduction.
Visualizing the Metabolic Liability Map
The following diagram illustrates the specific "soft spots" on your scaffold.
Caption: Figure 1. Primary metabolic soft spots. Red paths indicate high-clearance risks specific to sulfinyl-amine scaffolds.
Module 2: Structural Modification Strategies (The "Fix")
Once you have confirmed the primary clearance mechanism (via the protocol in Module 3), apply these targeted modifications.
Strategy A: The Deuterium Switch (Kinetic Isotope Effect)
Issue: Rapid hydroxylation at the benzhydryl position or N-dealkylation.
Solution: Replace specific protons with Deuterium (
-
Target 1: The Benzhydryl Methine.
-
Modification: Change (4-F-Ph)2-CH-S(O)- to (4-F-Ph)2-CD-S(O)-.
-
Expected Outcome: Reduces benzylic hydroxylation.[3] High probability of success as this is a rate-determining step for many benzhydryls.
-
-
Target 2: The Alpha-Amines.
-
Modification: Deuterate the methylene groups adjacent to the nitrogen in the alicyclic ring.
-
Expected Outcome: Slows N-dealkylation.
-
Strategy B: Stereochemical Locking (Chiral Switching)
Issue: The sulfoxide group (
-
Context: In similar drugs (e.g., Modafinil), the R-enantiomer (Armodafinil) has a 3x longer half-life than the S-enantiomer because the S-form is rapidly eliminated via hydrolysis or reduction.
-
Action: Synthesize enantiopure versions using chiral oxidants (e.g., Kagan oxidation) or separate via Chiral HPLC.
Strategy C: Fluorine "Walk" on the Alicyclic Ring
Issue: The alicyclic amine (e.g., piperidine, pyrrolidine) is too basic (
-
Mechanism:[4] Fluorine is electron-withdrawing. It lowers the pKa of the amine (reducing lysosomal trapping) and blocks metabolic oxidation at that specific carbon.
-
Placement: Try the C3 or C4 position of the piperidine/pyrrolidine ring.
Module 3: Experimental Protocols
Protocol 1: The "Cytosol-Aware" Stability Assay
Why this is critical: Standard microsomal assays (HLM) only contain Endoplasmic Reticulum enzymes (CYPs). They lack cytosolic aldehyde oxidase and sulfoxide reductases. If your compound is being reduced to a sulfide in vivo, a standard HLM assay will report "High Stability" (False Positive).
Step-by-Step Workflow:
-
Preparation:
-
Matrix A: Human Liver Microsomes (HLM) (Source of CYPs/FMOs).
-
Matrix B: Human Liver Cytosol (Source of Reductases/AO).
-
Cofactors: NADPH (for oxidation) and NADH/Benzaldehyde (for reduction).
-
-
Incubation:
-
Prepare a 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Reaction 1 (Oxidative): HLM + NADPH.
-
Reaction 2 (Reductive): Cytosol + NADH.
-
Reaction 3 (Global): S9 Fraction (Contains both) + NADPH + UDPGA.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis (LC-MS/MS):
-
Monitor for Parent (P), Sulfone metabolite (P+16 Da), and Sulfide metabolite (P-16 Da).
-
Data Interpretation Table:
| Observation | Diagnosis | Recommended Fix |
| Rapid loss in HLM | CYP-mediated N-dealkylation or Benzylic hydroxylation | Deuteration or Fluorination (Strategy A/C) |
| Stable in HLM, Unstable in Cytosol | Reductive metabolism (Sulfoxide | Steric hindrance near Sulfoxide; Check Gut Microbiota stability |
| Stable in both, High Clearance in vivo | Phase II Conjugation (Glucuronidation) or Biliary Excretion | Check for hydroxyl groups; Measure LogD (aim for 1-3) |
Protocol 2: Metabolite Identification (MetID) Decision Tree
Use this logic flow to determine your next synthesis target.
Caption: Figure 2. Structural optimization decision tree based on mass spectral shifts.
FAQ: Troubleshooting Common Issues
Q: My compound is stable in microsomes (HLM) but has very low oral bioavailability (%F) in rats. Why? A: This is likely the "Gut-Liver Axis" blind spot. Sulfoxides are notoriously susceptible to reduction by gut bacteria before absorption.
-
Test: Incubate your compound in anaerobic fecal homogenate. If it degrades rapidly to the sulfide, you need to protect the sulfoxide sterically or change the linker length to alter absorption kinetics.
Q: The sulfoxide is racemizing during synthesis. How do I stop this? A: Sulfoxides are configurationally stable at room temperature but can racemize under acidic conditions or high heat.
-
Fix: Avoid strong acids during the final deprotection steps. If using oxidative synthesis (Sulfide
Sulfoxide), switch to a mild, enantioselective method like the Kagan modification (Ti(OiPr)4 / (+)DET / t-BuOOH) to set the stereochemistry early and gently.
Q: Can I replace the Sulfoxide with a Sulfone (
References
-
Deuterium Kinetic Isotope Effect in Drug Design
-
Metabolic Stability of Modafinil Deriv
-
Strategies to Prevent N-Dealkyl
-
Chiral Sulfoxide Synthesis & Stability
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nedmdg.org [nedmdg.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DK165594B - (-) - BENZHYDRYLSULPHINYLACETAMIDE, METHOD OF PREPARING IT, THERAPEUTIC PREPARATION CONTAINING THIS COMPOUND, AND USING THE COMPOUND FOR THE PREPARATION OF A MEDICINE - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the anti-inflammatory activity and ulcerogenic effect of 2-fluoroloxoprofen derivatives.
Executive Summary
Objective: To evaluate the pharmacological profile of 2-fluoroloxoprofen (F-LOX) and its novel derivatives, specifically focusing on the lead candidate Compound 11a , in comparison to the parent compound Loxoprofen (LOX).[1]
Key Findings:
-
Safety Breakthrough: 2-fluoroloxoprofen (F-LOX) demonstrates significantly reduced gastric ulcerogenicity (approx. 1/20th of LOX) while maintaining comparable anti-inflammatory efficacy.
-
Optimization: The derivative Compound 11a (2-[4-(Cyclopentylamino)-2-fluorophenyl]propanoic acid) exhibits superior anti-inflammatory activity compared to F-LOX while retaining the favorable gastric safety profile.
-
Mechanism: The improved safety profile is primarily attributed to reduced direct membrane permeabilization activity and a "gastroprotective" effect involving increased mucus secretion, rather than exclusive COX-2 selectivity.
Chemical Design Strategy & SAR Rationale
The development of F-LOX derivatives addresses the "dual-insult" mechanism of NSAID-induced gastropathy: (1) COX inhibition (reducing protective prostaglandins) and (2) direct membrane permeabilization (cytotoxicity).[2][3]
Structural Evolution
-
Parent (Loxoprofen): Effective prodrug, but causes gastric lesions via membrane disruption.
-
First Gen (2-Fluoroloxoprofen): Introduction of a fluorine atom at the ortho-position of the phenyl ring.
-
Effect: Drastically lowers membrane permeabilization (lipophilicity modulation) without impeding conversion to the active trans-alcohol metabolite.
-
-
Second Gen (Compound 11a): Modification of the cyclopentanone moiety to a cyclopentylamino group.
-
Effect: Enhances COX inhibitory potency while maintaining the low-cytotoxicity fluorinated core.
-
Figure 1: Structural evolution from Loxoprofen to Compound 11a, highlighting the impact of fluorination and functional group modification on safety and potency.
Comparative Analysis: Efficacy vs. Toxicity
The following data synthesizes experimental results from rat models comparing Loxoprofen, F-LOX, and Compound 11a.
Table 1: Pharmacological Profile Summary
| Compound | Dose (mg/kg) | Anti-Inflammatory Activity (% Inhibition) | Ulcer Index (mm²) | Membrane Permeabilization (LD50 µM) |
| Loxoprofen (LOX) | 3-10 | 35 - 45% | 15.2 ± 3.4 | Low (High Cytotoxicity) |
| 2-Fluoroloxoprofen | 3-10 | 38 - 42% (Equivalent) | 0.8 ± 0.3 | High (Low Cytotoxicity) |
| Compound 11a | 3-10 | 55 - 60% (Superior) | 1.0 ± 0.4 | High (Low Cytotoxicity) |
Note: Data derived from carrageenan-induced paw edema (efficacy) and gastric lesion formation assays (toxicity) in Wistar rats. Membrane permeabilization measured in calcein-loaded liposomes.
Critical Analysis
-
Ulcerogenic Index: F-LOX and 11a show a >90% reduction in gastric lesion area compared to LOX. This is a massive safety improvement.
-
Potency: Compound 11a outperforms the parent F-LOX, suggesting that the amine modification improves binding affinity to the COX active site or enhances bioavailability.
Mechanistic Insight: The Gastroprotective Pathway
Unlike Coxibs (which rely solely on COX-2 selectivity), F-LOX derivatives utilize a unique mechanism involving reduced direct cytotoxicity and upregulation of protective factors.
Figure 2: The multi-modal mechanism of F-LOX derivatives. Safety is driven by suppressed membrane damage and active induction of mucus secretion, distinct from simple COX-2 selectivity.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
Rationale: Standard model for acute inflammation to determine ED50.
-
Animals: Male Wistar rats (160–200 g), fasted for 18h.
-
Administration: Administer Test Compound (LOX, F-LOX, or 11a) orally suspended in 1% CMC-Na.
-
Induction: 1 hour post-drug, inject 0.1 mL of 1% carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 3, 4, and 5 hours post-injection.
-
Calculation:
Protocol B: Gastric Ulcerogenic Assay
Rationale: Direct assessment of mucosal damage under therapeutic dosing conditions.
-
Dosing: Administer Test Compound orally (typically high dose, e.g., 10-50 mg/kg) to fasted rats.
-
Timing: Sacrifice animals 8 hours post-administration.
-
Preparation: Remove stomach, inflate with 10 mL of 1% formalin, and immerse in 1% formalin for 1 hour to fix.
-
Scoring: Open stomach along the greater curvature. Measure the area (mm²) of hemorrhagic lesions under a dissecting microscope.
-
Index: Sum of the area of all lesions per animal = Ulcer Index.
Protocol C: Synthesis of Compound 11a (Reductive Amination)
Rationale: Converting the ketone intermediate to the active amine derivative.
-
Reactants: Dissolve intermediate 2-[2-fluoro-4-((2-oxocyclopentyl)methyl)phenyl]propanoic acid in MeOH/AcOH.
-
Reagent: Add Cyclopentanone (2 eq) and Sodium Cyanoborohydride (NaBH3CN, 2 eq).
-
Conditions: Stir at room temperature for 12 hours.
-
Workup: Evaporate solvent, extract with CH2Cl2, dry over Na2SO4.
-
Purification: Silica gel chromatography (n-hexane/AcOEt 3:2).
References
-
Yamakawa, N., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity.[1][4] Journal of Medicinal Chemistry. Link
-
Yamakawa, N., et al. (2011). Synthesis and Biological Evaluation of Loxoprofen Derivatives.[5] Bioorganic & Medicinal Chemistry. Link
-
Yamakawa, N., et al. (2013). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen.[4][6][7] Drug Metabolism and Pharmacokinetics. Link
-
Asano, T., et al. (2019). Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflammatory pain.[7] European Journal of Pharmacology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a unique nsaid, fluoro-loxoprofen with gastroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of DAT and SERT Binding Affinities in Novel 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines
This guide provides a comprehensive comparison of the binding affinities of a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter (DAT) and the serotonin transporter (SERT). The development of these compounds is primarily aimed at discovering atypical dopamine transporter inhibitors with therapeutic potential for psychostimulant use disorders.[1][2][3][4] This analysis is grounded in experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Atypical DAT Inhibitors
The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5][6] It is a primary target for psychostimulants like cocaine and for medications treating conditions such as ADHD.[5][6] However, typical DAT inhibitors often carry a risk of abuse and psychostimulant side effects. Atypical DAT inhibitors, on the other hand, are sought after for their potential to modulate dopamine levels without producing these undesirable effects.[1][3][4] The compounds discussed in this guide are analogs of modafinil, a drug known for its wake-promoting effects and atypical DAT inhibitor profile.[7][8]
A key aspect in the development of these novel compounds is their selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT).[9] High affinity for DAT with lower affinity for SERT is often a desirable characteristic to minimize off-target effects. This guide will delve into the structure-activity relationships (SAR) that govern the binding affinities of these molecules at both DAT and SERT.
Comparative Binding Affinities: A Data-Driven Overview
The following table summarizes the in vitro binding affinities (Ki, nM) of selected 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at rat DAT and SERT. The data is compiled from radioligand binding assays.[3] A lower Ki value indicates a higher binding affinity.
| Compound | Alicyclic Amine | Alkyl Linker & Terminal Group | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| 3b (JJC8-091) | Piperazine | -CH2CH2-N-CH2CH(OH)CH3 | 230 | >10,000 | >43 |
| 14a | Piperazine | -CH2CH2-N-CH2CH(OH)Ph | 23 | >10,000 | >435 |
| 12b | Homopiperazine | -CH2CH2-N-CH2CH(OH)Ph | 8.37 | 3520 | 421 |
| 20a | Piperidine | -CH2CH2-N-CH2CH(OH)CH3 | 382 | >10,000 | >26 |
| 20d | Piperidine | -CH2CH2-N-CH2CH(OH)Ph | 2.64 | 4680 | 1773 |
Data sourced from published studies.[1][3]
Structure-Activity Relationship (SAR) Analysis
The binding affinity and selectivity of these compounds are significantly influenced by the nature of the alicyclic amine and the functionalization of the terminal nitrogen.
Impact of the Alicyclic Amine:
-
Piperazine: The parent compound 3b with a piperazine ring exhibits moderate DAT affinity.[1][2]
-
Homopiperazine: Expanding the piperazine to a homopiperazine ring, as seen in compound 12b , was well-tolerated and in some cases led to an increase in DAT affinity.[3][4]
-
Piperidine: Replacement of the piperazine with a piperidine ring also proved to be a successful strategy, with some piperidine analogs like 20d showing very high DAT affinity.[3][4][10] Notably, the piperidine analogs demonstrated improved metabolic stability in rat liver microsomes.[3][4]
Impact of the Terminal Group:
-
A consistent trend observed is that analogs with a terminal phenyl-2-propanol group generally exhibit higher DAT affinity compared to their 2-propanol counterparts.[3] For instance, the DAT affinity of 14a (Ki = 23 nM) is significantly higher than that of 3b (Ki = 230 nM).[1][2] Similarly, the piperidine analog 20d with a phenyl-2-propanol moiety has a much higher affinity (Ki = 2.64 nM) than 20a with a 2-propanol group (Ki = 382 nM).[3]
DAT vs. SERT Selectivity:
-
Most compounds in this series show high selectivity for DAT over SERT, with SERT Ki values often in the micromolar range.[3] Compound 12b displays a 421-fold preference for DAT over SERT, and 20d shows an even more remarkable 1773-fold selectivity.[3] This high selectivity is a promising feature for developing targeted DAT inhibitors with fewer serotonergic side effects.
Below is a diagram illustrating the key structural modifications and their impact on DAT affinity.
Caption: Structure-Activity Relationship (SAR) of Alicyclic Amine and Terminal Group Modifications on DAT Affinity.
Experimental Methodology: Radioligand Binding Assay
The binding affinities (Ki values) for DAT and SERT were determined using a competitive radioligand binding assay with rat brain tissue.[3] This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[11]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Whole rat brains (excluding cerebella) are homogenized in a cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the transporters.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[12]
-
-
Binding Assay:
-
The assay is performed in 96-well plates.
-
To each well, the following are added in order:
-
Assay buffer
-
A known concentration of the unlabeled test compound (the 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine) over a range of concentrations.
-
A fixed concentration of a radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., cocaine for DAT or imipramine for SERT).[13]
-
-
Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
The following diagram illustrates the workflow of the radioligand binding assay.
Caption: Workflow of the Radioligand Binding Assay for Determining Binding Affinities.
Conclusion
The 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines represent a promising class of atypical dopamine transporter inhibitors. Structure-activity relationship studies have demonstrated that modifications to the alicyclic amine ring and the terminal functional group can significantly enhance DAT binding affinity and selectivity over SERT. Specifically, the incorporation of a piperidine ring and a terminal phenyl-2-propanol group has yielded compounds with nanomolar and even sub-nanomolar affinity for DAT, coupled with excellent selectivity. These findings provide a strong foundation for the further development of novel therapeutic agents for psychostimulant use disorders.
References
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. PubMed. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. ACS Publications. [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ACS Publications. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. ACS Publications. [Link]
-
Synthesis and Monoamine Transporter Binding. Amanote Research. [Link]
-
Overview of Monoamine Transporters. PubMed Central. [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ResearchGate. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
Sources
- 1. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Assay in Summary_ki [bindingdb.org]
Comparing the in vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.
[1][2][3][4][5]
Executive Summary
JNJ-31020028 represents a pivotal tool compound in Neuropeptide Y (NPY) research, distinguished primarily by its ability to cross the blood-brain barrier (BBB) following systemic administration.[1][2][3] Unlike its predecessor BIIE0246 , which is restricted to peripheral activity or requires intracerebroventricular (ICV) injection, JNJ-31020028 allows for the rigorous interrogation of central Y2 receptor (Y2R) physiology in intact animals.[4]
This guide provides a technical comparison of JNJ-31020028 against standard alternatives, detailing its molecular profile, pharmacokinetic advantages, and specific utility in stress-related behavioral models.
Molecular Profile & Selectivity (In Vitro)
The NPY Y2 receptor functions primarily as a presynaptic autoreceptor. Activation inhibits the release of NPY and co-localized neurotransmitters (e.g., Norepinephrine). Antagonists are hypothesized to disinhibit this system, increasing synaptic NPY levels.
Comparative Binding Data
While BIIE0246 exhibits slightly higher potency, JNJ-31020028 maintains high affinity and selectivity while offering superior physicochemical properties for CNS access.[1]
| Feature | JNJ-31020028 | BIIE0246 | Implication |
| Class | Small Molecule (Benzamide) | Peptidomimetic (Arginine derivative) | JNJ is more "drug-like"; BIIE is large/polar.[1][5] |
| Affinity ( | ~8.07 (Human)~8.22 (Rat) | ~8.50 (Human)~8.70 (Rat) | Both are high-affinity ligands suitable for binding assays. |
| Selectivity | >100-fold vs Y1, Y4, Y5 | >600-fold vs Y1, Y4, Y5 | Both are highly selective for Y2. |
| Functional | 8.04 (Ca | 8.10 (Vas Deferens) | Both act as full antagonists. |
| BBB Penetration | High | Negligible | JNJ is the superior choice for systemic in vivo CNS studies. |
Expert Insight: In functional assays (e.g., KAN-Ts cells expressing G
), JNJ-31020028 acts as a competitive antagonist. It shifts the PYY concentration-response curve to the right without depressing the maximum response, confirming its mechanism of action.
Mechanism of Action & Signaling
The following diagram illustrates the disinhibition mechanism. By blocking the presynaptic Y2 autoreceptor, JNJ-31020028 prevents the negative feedback loop, thereby enhancing neurotransmission.
Caption: JNJ-31020028 blocks Y2-mediated Gi/o signaling, preventing calcium channel inhibition and restoring neurotransmitter release.
Pharmacokinetics & CNS Occupancy (In Vivo)
The defining characteristic of JNJ-31020028 is its ability to occupy central receptors after subcutaneous (SC) or intraperitoneal (IP) administration.
Key Pharmacokinetic Parameters (Rat)
-
Route: Subcutaneous (Preferred for max bioavailability).[2]
-
Half-life (
): ~0.83 hours.[1][2] -
Receptor Occupancy: Dose-dependent occupancy of hippocampal Y2 receptors.[6]
- : 1.6 mg/kg.
-
Standard Dose: 10 mg/kg SC achieves >90% occupancy.
Experimental Protocol: Ex Vivo Receptor Occupancy
This protocol validates that the drug has engaged the target in the brain.
-
Administration: Administer JNJ-31020028 (10 mg/kg, SC) or vehicle to rats.[2]
-
Sacrifice: Decapitate animals 1 hour post-dose.
-
Dissection: Rapidly remove the brain; dissect the hippocampus (region rich in Y2).
-
Homogenization: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand Binding: Incubate homogenates with
I-PYY (approx. 20 pM) for 60-90 mins at room temperature.-
Note: Do not add additional unlabeled drug. The assay measures the receptors not occupied by the injected drug.
-
-
Filtration: Harvest membranes via rapid filtration (GF/C filters).
-
Calculation: % Occupancy =
.
Behavioral Efficacy: Stress vs. Anxiety[4][6]
Characterization of JNJ-31020028 revealed a critical biological nuance: Y2 antagonism modulates stress responses but does not produce "blanket" anxiolysis.
| Model | Observation | Interpretation |
| Elevated Plus Maze (EPM) | No significant effect on open arm time/entries in basal conditions. | Y2 receptors may not regulate "trait" anxiety or acute anxiety under low-stress baselines. |
| HPA Axis (Corticosterone) | Blocked stress-induced elevation of plasma corticosterone.[7][2] | Efficacy is state-dependent; the drug acts as a "stress buffer." |
| Stress-Induced Anorexia | Normalized food intake in stressed animals.[7][2] | Reversal of stress-induced behavioral suppression.[2] |
| Microdialysis | Increased extracellular Norepinephrine (NE) in the hypothalamus.[3] | Confirms presynaptic disinhibition mechanism in vivo. |
Workflow: Characterization Cascade
The following flow illustrates the logical progression for validating a Y2 antagonist.
Caption: Sequential screening cascade ensuring only brain-penetrant, functional antagonists proceed to behavioral testing.
References
-
Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.[7][2] Psychopharmacology, 208(2), 265–277.[7]
-
Bonaventure, P., et al. (2004). Characterization of N-(4-isopropyl-benzenesulfonyl)-alpha-(4-carboxy-2-thiazolylamino)-3,4-dichlorobenzylthioacetamide (JNJ-5207787), a novel cell-permeable and selective neuropeptide Y Y2 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 308(3), 1130-1137.
-
Doods, H., et al. (1999). BIIE0246: A potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. European Journal of Pharmacology, 384(2-3), R3-R5.
-
Tschenett, A., et al. (2003). Reduced anxiety and improved stress coping ability in mice lacking NPY-Y2 receptors. European Journal of Neuroscience, 18(1), 143–148.
Sources
- 1. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. JNJ-31020028 [drugs.ncats.io]
- 7. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one with other mTOR inhibitors.
Technical Comparison Guide: Efficacy of Torin 1 vs. Next-Generation mTOR Inhibitors
Executive Summary
The compound 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one , commonly known as Torin 1 , represents a pivotal shift in mTOR pharmacology. Unlike first-generation rapalogs (e.g., Rapamycin, Everolimus) which function as allosteric inhibitors of mTORC1, Torin 1 is a potent, selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[1]
This guide provides a rigorous technical comparison of Torin 1 against Rapamycin, Torin 2, and AZD8055, focusing on kinase selectivity, downstream signaling blockade, and experimental utility.
Compound Profile: Torin 1
-
IUPAC Name: 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one[2][3][4][5][6][7][8]
-
Mechanism of Action: Directly binds to the ATP-binding pocket of the mTOR kinase domain, inhibiting the catalytic activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
Key Advantage: Unlike Rapamycin, Torin 1 fully inhibits rapamycin-resistant mTORC1 outputs (e.g., 4E-BP1 phosphorylation) and prevents the paradoxical activation of Akt (Ser473) induced by mTORC1 inhibition.
Comparative Efficacy Analysis
The following data synthesizes biochemical and cellular potency profiles. Torin 1 is distinguished by its high selectivity for mTOR over PI3K, a common off-target liability for early TORKinibs.
Table 1: Inhibitor Potency & Selectivity Profile
| Feature | Torin 1 | Rapamycin (Sirolimus) | Torin 2 | AZD8055 |
| Type | ATP-Competitive (Dual) | Allosteric (mTORC1) | ATP-Competitive (Dual) | ATP-Competitive (Dual) |
| mTORC1 IC50 (Biochem) | 2 – 10 nM | N/A (Gain of function complex) | ~2 nM | ~0.8 nM |
| mTORC2 IC50 (Biochem) | 2 – 10 nM | Inactive (Acute) | ~2 nM | ~0.8 nM |
| PI3K | 1,800 nM | Inactive | ~200 nM | ~3,500 nM |
| Selectivity (mTOR:PI3K) | ~1,000-fold | High | ~100-fold | ~4,000-fold |
| Off-Targets (PIKKs) | Low inhibition of ATM/DNA-PK | None | High inhibition of ATM/ATR | Low inhibition |
| 4E-BP1 Phosphorylation | Complete Block | Partial/Resistant | Complete Block | Complete Block |
| Akt (S473) Phosphorylation | Complete Block | No Effect / Increased | Complete Block | Complete Block |
Critical Analysis
-
Torin 1 vs. Rapamycin: Rapamycin only partially inhibits 4E-BP1 phosphorylation, leaving cap-dependent translation active. Torin 1 completely abolishes 4E-BP1 phosphorylation (Thr37/46), leading to a more profound cell cycle arrest and autophagy induction. Furthermore, Torin 1 inhibits mTORC2-dependent Akt(Ser473) phosphorylation, whereas Rapamycin can inadvertently increase Akt signaling via loss of the S6K-IRS1 negative feedback loop.
-
Torin 1 vs. Torin 2: Torin 2 is a second-generation analog with improved pharmacokinetics and potency. However, Torin 2 is less selective , exhibiting potent inhibition of other PIKK family members (ATM, ATR, DNA-PK) at concentrations <100 nM.[9] For researchers specifically studying mTOR biology without confounding DNA damage response inhibition, Torin 1 is often the superior chemical probe .
Mechanistic Deep Dive
The diagram below illustrates the differential inhibition points. Note how Torin 1 shuts down the entire axis, whereas Rapamycin leaves the Pro-Survival (Akt) and Cap-Dependent Translation (4E-BP1) arms partially active.
Caption: Differential inhibition of the PI3K/mTOR pathway.[6][8][9][10][11] Torin 1 inhibits both complexes, severing the Akt survival signal and fully blocking translation. Rapamycin inhibits only mTORC1 and relieves the negative feedback on PI3K, potentially hyperactivating Akt.
Experimental Validation Protocols
To validate the efficacy of Torin 1 in your specific model, use the following standardized protocols.
Protocol A: Assessment of Downstream Signaling (Western Blot)
Objective: Confirm dual inhibition of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt S473).
-
Cell Seeding: Plate cells (e.g., HeLa, MCF7) at
cells/well in 6-well plates. Allow attachment overnight. -
Treatment:
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PhosSTOP).
-
Detection Targets:
-
mTORC1 Readout: p-S6K (Thr389) and p-4E-BP1 (Thr37/46). Expectation: Rapamycin blocks S6K but not 4E-BP1.[13] Torin 1 blocks both.[1][2][3][4][13][14][15]
-
mTORC2 Readout: p-Akt (Ser473).[13] Expectation: Rapamycin has no effect or increases signal. Torin 1 abolishes signal.[1][4]
-
Loading Control: Total Akt, Total S6K,
-Actin.
-
Protocol B: Autophagy Induction Assay (LC3 Turnover)
Objective: Torin 1 is a more potent inducer of autophagy than Rapamycin due to complete mTORC1 suppression.
-
Transfection: Transfect cells with GFP-LC3 plasmid or use an endogenous LC3 antibody.
-
Treatment: Treat cells with Torin 1 (250 nM) +/- Bafilomycin A1 (lysosomal inhibitor) for 4 hours.
-
Analysis:
-
Western Blot: Measure the conversion of LC3-I (cytosolic) to LC3-II (lipidated).
-
Flux Calculation: The difference in LC3-II levels between (Torin 1 + BafA1) and (Torin 1 alone) indicates autophagic flux.
-
Note: Torin 1 treatment should yield a significantly higher LC3-II accumulation compared to Rapamycin.
-
References
-
Thoreen, C. C., et al. "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." Journal of Biological Chemistry, 2009.
-
Liu, Q., et al. "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer." Journal of Medicinal Chemistry, 2010.
-
Liu, Q., et al. "Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR." Cancer Research, 2013.[9]
-
Feldman, M. E., et al. "Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2." PLoS Biology, 2009.
-
Guertin, D. A., & Sabatini, D. M. "The pharmacology of mTOR inhibition." Science Signaling, 2009.
Sources
- 1. rapamycin.us [rapamycin.us]
- 2. 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo(h)(1,6)naphthyridin-2(1H)-one | C35H28F3N5O2 | CID 49836027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Torin 1, mTOR inhibitor (CAS 1222998-36-8) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. scispace.com [scispace.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 13. oncotarget.com [oncotarget.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Torin 1 | CAS 1222998-36-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic Acid
Executive Summary & Chemical Profile
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a pharmaceutical intermediate characterized by three distinct functional moieties: a piperazine ring , a fluorophenyl group , and a carboxylic acid tail.
Effective waste management for this compound requires a "Cradle-to-Grave" approach. You must treat this substance not merely as organic waste, but as a Halogenated Bioactive Intermediate . The presence of the Carbon-Fluorine (C-F) bond mandates high-temperature incineration to prevent environmental persistence, while the piperazine core presents specific chemical incompatibility risks (specifically nitrosamine formation).
Chemical Hazard Profile
| Feature | Functional Group | Risk Implication |
| Corrosivity/Irritation | Propanoic Acid / Amine | Potential for skin burns and severe eye damage.[1][2][3][4] Zwitterionic nature may buffer pH, but treat as Corrosive (Cat 1B) until tested. |
| Environmental Persistence | Fluorophenyl | CRITICAL: The C-F bond is one of the strongest in organic chemistry. Standard thermal treatment may be insufficient; requires high-temperature halogenated waste incineration. |
| Reactivity | Piperazine (Secondary Amine) | INCOMPATIBILITY ALERT: Do not mix with nitrosating agents (e.g., nitrites) or strong oxidizers (e.g., bleach).[4] Risk of forming carcinogenic nitrosamines or chloramines. |
| Bioactivity | Piperazine Scaffold | Structural analog to psychotropic agents and NSAID metabolites. Treat as a high-potency compound (OEB 3 or higher) to prevent occupational exposure. |
Waste Classification & Segregation Logic
The most common compliance failure in laboratories is misclassifying fluorinated intermediates as "General Organic Waste." This compound must be segregated into the Halogenated Waste Stream .
The "Why" Behind the Protocol
-
Halogenated Status: Although it is not a solvent like Dichloromethane (DCM), the fluorine atom classifies it as halogenated. Mixing it with non-halogenated solvents (e.g., Acetone, Methanol) renders the entire container "Halogenated," significantly increasing disposal costs and altering the incineration parameters required by the waste contractor.
-
Nitrosamine Prevention: Piperazine derivatives can react with atmospheric nitrogen oxides or nitrate waste to form N-nitroso compounds. Never dispose of this compound in a waste container that contains strong oxidizing acids (Nitric Acid) or nitrites.
Decision Matrix: Waste Stream Selection
Figure 1: Waste Stream Decision Logic. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the fluorinated solute mandates disposal in the Halogenated stream to ensure proper destruction.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.
-
Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Seal the primary bag and place it into a secondary bag or a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Scientific Rationale: HDPE is resistant to both the acidic functionality and the amine base. Glass is acceptable but poses a breakage risk.
-
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Solid Waste Contaminated with Fluorinated Piperazine Derivative."
-
Hazard Checkboxes: Toxic, Irritant, Corrosive.[5]
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Do not compact.
Protocol B: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, or cleaning rinsates containing the compound.
-
Segregation: Ensure the collection carboy is designated for Halogenated Solvents .
-
Critical Check: Verify the carboy does not contain bleach or nitric acid.[4]
-
-
pH Check: If the solution is highly acidic (pH < 2) due to the propanoic acid moiety or mobile phase modifiers:
-
Action: Do not neutralize in the waste container (exothermic risk). If local regulations require pH 5-9, neutralize in a beaker before adding to the waste stream. Otherwise, tag as "Acidic Halogenated Waste."
-
-
Transfer: Use a funnel with a splash guard. Pour slowly to avoid aerosolization.
-
Log Entry: Immediately record the volume and chemical name on the waste log. Explicitly note "Contains Fluorine" for the waste contractor.
Emergency Response: Spill Management
In the event of a spill, speed and containment are vital to prevent exposure and tracking.
Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.
Figure 2: Immediate Spill Response Workflow.
Decontamination Solution: Use a simple surfactant solution (soap and water).
-
Avoid: Do not use bleach (Sodium Hypochlorite). Bleach can react with the piperazine ring to form chloramines, which are toxic gases.
Regulatory Compliance & References
Regulatory Context (USA - RCRA): While this specific compound may not be explicitly listed on the EPA "P-List" or "U-List" by name, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
Generator Status: You must characterize the waste.[6] Due to the fluorine content and biological activity, the Best Demonstrated Available Technology (BDAT) is incineration.
-
EPA Waste Code: If dissolved in spent halogenated solvents, use F001/F002 . If pure substance, classify as D002 (Corrosive) if pH < 2, or assign a state-specific code for "Organic Solid, Toxic."
References:
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs. (Structural context and reactivity).[1][2][3][4][5][6][7][8] Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. angenechemical.com [angenechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. eurofinsus.com [eurofinsus.com]
Personal protective equipment for handling 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid
Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid
Executive Safety Summary
Status: High-Potency / Irritant / Potential Sensitizer Immediate Action: Handle only inside a certified chemical fume hood.[1]
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a functionalized phenylpiperazine derivative.[1] While a specific Safety Data Sheet (SDS) may not be widely indexed for this exact research compound, its structural pharmacophore combines a fluorinated phenylpiperazine (associated with acute toxicity, corrosivity, and sensitization) with a propanoic acid tail (associated with irritation).[1]
The Golden Rule of Uncertainty: In the absence of compound-specific toxicology data, you must adopt a "Worst-Case Analog" safety posture. This protocol treats the substance as if it possesses the high toxicity of 1-phenylpiperazine and the irritant properties of propanoic acid derivatives.[1]
Hazard Identification & Risk Assessment (SAR Analysis)
As a Senior Application Scientist, I derive these hazards from Structure-Activity Relationships (SAR) to ensure your safety protocols are scientifically grounded.
| Structural Component | Associated Hazard Class (GHS Analog) | Physiological Mechanism (Causality) |
| Phenylpiperazine Core | Acute Tox. 4 (Oral/Dermal) Skin Sens. 1 Eye Dam. 1 | Piperazine rings are strong bases and known sensitizers.[1][2] They can cause severe corneal damage and allergic dermatitis upon repeated contact.[1] |
| Propanoic Acid Tail | Skin Irrit. 2 Eye Irrit.[1][3][4] 2A | Carboxylic acids can protonate tissue proteins, leading to local irritation and inflammation of mucous membranes. |
| 4-Fluoro Substituent | STOT-RE (Potential) | Fluorination often increases metabolic stability and lipophilicity, potentially enhancing skin absorption and systemic retention compared to non-fluorinated analogs.[1] |
| Physical State (Solid) | STOT-SE 3 (Resp) | Fine organic powders are easily aerosolized.[1] Inhalation of bioactive dusts poses a direct risk to the respiratory tract and CNS.[1] |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for this compound.[1]
A. Respiratory Protection (Critical)
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]
-
Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges.[1]
-
Why? Phenylpiperazines are often bioactive CNS agents.[1] Inhaling micro-doses of dust during weighing can lead to systemic effects (dizziness, nausea) or respiratory sensitization.[1]
B. Dermal Protection (Double-Gloving Protocol)[1]
-
Inner Layer: Nitrile (4 mil / 0.10 mm).[1]
-
Outer Layer: Nitrile (Extended Cuff, 5-8 mil) OR Laminate (Silver Shield) if using permeating solvents like DCM.[1]
-
Technique: Taping the inner glove to the lab coat sleeve is recommended to bridge the wrist gap.[1]
-
Why? Fluorinated organics often have enhanced lipid solubility, allowing them to penetrate skin faster than their non-fluorinated counterparts.[1]
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).[1]
-
Forbidden: Standard safety glasses with side shields.[1]
-
Why? Piperazine bases are corrosive to the cornea.[1] A single speck of dust bypassing safety glasses can cause irreversible opacity or severe keratitis.[1]
Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Weighing
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Organic powders are prone to static charge and can "jump" or disperse unexpectedly.[1]
-
Balance Setup: Place the analytical balance inside the fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.[1]
-
Damping: Place a solvent-dampened Kimwipe (e.g., isopropanol) next to the balance pan to catch stray particles.[1]
Step 2: Solubilization (The "Puff" Risk)[1]
-
Correct Method: Add the powder to the vessel first , then gently stream the solvent down the side of the vial.[1]
-
Incorrect Method: Do not dump powder into a solvent-filled vial.[1] This displaces air rapidly, ejecting a plume of aerosolized toxic powder back at the user.[1]
Step 3: Waste Disposal
-
Solid Waste: Double-bag in clear polyethylene bags; label as "Toxic/Irritant Solid."[1]
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Fluorine atom).[1] Do not mix with strong oxidizers (e.g., Nitric acid) to prevent violent degradation.[1]
Visualizations
Figure 1: PPE Selection Logic (Decision Tree)
Caption: Logic flow for selecting PPE based on the physical state and solvent system used.
[1]
Figure 2: Safe Solubilization Workflow
Caption: Step-by-step causality workflow to prevent aerosolization during dissolution.
Emergency Response (Spill & Exposure)
| Scenario | Immediate Action | Rationale |
| Eye Contact | Flush for 15+ mins immediately. Hold eyelids open. | Piperazine bases can cause rapid pH changes in the eye; immediate dilution is the only way to save sight.[1] |
| Skin Contact | Wash with soap and water.[1][3][5] Do not use ethanol. | Ethanol acts as a permeation enhancer, driving the fluorinated compound deeper into the dermis.[1] |
| Powder Spill | Cover with wet paper towels (to suppress dust), then wipe up.[1] | Dry sweeping generates toxic dust clouds.[1] Wet wiping captures particles.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723915, 2-(4-Fluorophenyl)propanoic acid. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). GHS Classification Data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine (Analog). Retrieved from [Link][1]
Sources
- 1. CAS 242459-97-8: 2-(4-tert-butoxycarbonylpiperazin-1-yl)pr… [cymitquimica.com]
- 2. 2-(4-fluorophenyl)propanoic acid (75908-73-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. fishersci.com [fishersci.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
